1-(Cyclopropylcarbonyl)piperidin-4-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(cyclopropanecarbonyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-8-3-5-10(6-4-8)9(12)7-1-2-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWAAVPJNOLUDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566697 | |
| Record name | 1-(Cyclopropanecarbonyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63463-43-4 | |
| Record name | 1-(Cyclopropanecarbonyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Cyclopropylcarbonyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(Cyclopropylcarbonyl)piperidin-4-one. This compound is of significant interest in medicinal chemistry due to its incorporation of the piperidin-4-one scaffold, a versatile intermediate in the synthesis of various biologically active molecules.[1]
Core Chemical Properties
This compound is a heterocyclic ketone. Its structure features a piperidine ring N-acylated with a cyclopropylcarbonyl group. The physicochemical properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 63463-43-4 | [2][3] |
| Molecular Formula | C₉H₁₃NO₂ | [2] |
| Molecular Weight | 167.20 g/mol | [2] |
| Appearance | Solid | [3] |
| Predicted pKa | -0.78 ± 0.20 | [2] |
| Predicted LogP | -0.52 | [3] |
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure:
-
¹H NMR: The spectrum would be expected to show characteristic signals for the cyclopropyl protons (typically upfield multiplets), as well as multiplets for the methylene protons of the piperidine ring. The protons adjacent to the nitrogen and the carbonyl group would appear as distinct downfield signals.
-
¹³C NMR: The carbon spectrum would display a signal for the ketone carbonyl (~208 ppm), an amide carbonyl (~172 ppm), and distinct signals for the carbons of the piperidine and cyclopropyl rings.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by two strong absorption bands corresponding to the two carbonyl groups: the ketone C=O stretch (typically ~1715 cm⁻¹) and the amide C=O stretch (typically ~1645 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum under electron ionization would be expected to show the molecular ion peak (M⁺) at m/z = 167. Key fragmentation patterns would likely involve the loss of the cyclopropyl group or cleavage of the piperidine ring.
Experimental Protocols
General Synthesis of this compound
A common and effective method for the synthesis of N-acylated piperidones involves the reaction of a piperidone salt with an acylating agent, such as an acyl chloride, in the presence of a base. The following protocol is a general procedure based on established chemical principles for this type of transformation.
Materials:
-
Piperidin-4-one hydrochloride
-
Cyclopropanecarbonyl chloride
-
Triethylamine (TEA) or a similar non-nucleophilic base
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add piperidin-4-one hydrochloride and dichloromethane (DCM).
-
Basification: Cool the suspension to 0 °C using an ice bath. Add triethylamine (typically 2.2 equivalents) dropwise to neutralize the hydrochloride salt and provide a basic medium for the reaction. Stir the mixture for 15-20 minutes at 0 °C.
-
Acylation: Slowly add cyclopropanecarbonyl chloride (typically 1.1 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.
General Analytical Instrumentation Protocol:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[4][5] Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS).[4]
-
Mass Spectrometry: High-resolution mass spectra (HRMS) can be obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) or similar mass spectrometer to confirm the elemental composition.[4]
-
Infrared Spectroscopy: IR spectra are generally recorded on an FT-IR spectrometer.[6]
Visualized Workflows and Relationships
The following diagrams illustrate the synthesis workflow and the role of the parent scaffold in drug discovery.
Caption: A generalized workflow for the synthesis of this compound.
Role in Medicinal Chemistry
The piperidin-4-one nucleus is a well-established pharmacophore, serving as a key building block for a wide range of therapeutic agents, including those with anticancer and anti-HIV properties.[1] Its conformationally constrained ring system allows for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets. The modification of the N-substituent, as with the cyclopropylcarbonyl group, can significantly influence the compound's potency, selectivity, and pharmacokinetic profile. Related structures are utilized as reagents in the synthesis of compounds with neuroprotective properties.[7]
Caption: Logical flow from a core scaffold to a potential drug candidate.
Safety and Handling
No specific safety data sheet is available for this compound. However, based on data for structurally related compounds such as 1-(Cyclopropylcarbonyl)piperazine, standard laboratory safety precautions should be observed.
-
Health Hazards: May cause skin irritation, serious eye damage, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
In case of exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water and consult a physician.
-
This guide is intended for use by qualified professionals and should be supplemented with institutional safety protocols.
References
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Hit2Lead | 1-(cyclopropylcarbonyl)-4-piperidinone | CAS# 63463-43-4 | MFCD09949954 | BB-4026778 [hit2lead.com]
- 4. rsc.org [rsc.org]
- 5. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents [patents.google.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 1-(Cyclopropylcarbonyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathway for 1-(cyclopropylcarbonyl)piperidin-4-one, a valuable heterocyclic ketone intermediate in medicinal chemistry and drug discovery. The document outlines the core chemical principles, a detailed experimental protocol, and key quantitative data relevant to its synthesis.
Overview of Synthetic Pathways
The synthesis of this compound is typically achieved through the N-acylation of a piperidin-4-one precursor. Two principal routes are chemically viable:
-
Pathway 1: N-Acylation with Acyl Chloride: This is a highly efficient and widely used method involving the reaction of piperidin-4-one (often as a hydrochloride salt) with cyclopropanecarbonyl chloride in the presence of a base. The base neutralizes the hydrogen chloride generated, driving the reaction to completion. This pathway is favored for its high reactivity and generally good yields.
-
Pathway 2: Amide Coupling with Carboxylic Acid: This alternative route involves coupling piperidin-4-one directly with cyclopropanecarboxylic acid using a peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions[1][2]. While effective, this method can be more costly due to the price of coupling reagents.
This guide will focus on the more common and robust acyl chloride pathway.
Primary Synthesis Pathway: N-Acylation
The core of this synthesis is the formation of an amide bond between the secondary amine of the piperidin-4-one ring and the carbonyl group of cyclopropanecarbonyl chloride.
Caption: N-acylation of Piperidin-4-one with Cyclopropanecarbonyl Chloride.
Quantitative Data
The following tables summarize the key quantitative parameters for this synthesis.
Table 1: Reagents and Stoichiometry
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent |
|---|---|---|---|---|
| Piperidin-4-one Hydrochloride | 40064-34-4 | C₅H₁₀ClNO | 135.59 | 1.0 |
| Cyclopropanecarbonyl Chloride | 4023-34-1 | C₄H₅ClO | 104.53 | 1.1 |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | 2.2 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent |
Table 2: Product Profile
| Product | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
|---|
| this compound | 63463-43-4 | C₉H₁₃NO₂ | 167.21 | Solid[3] |
Note: The yield is dependent on experimental conditions and purification efficiency. A typical yield for this type of reaction would be in the range of 80-95%.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound based on standard N-acylation methods[4][5].
Materials:
-
Piperidin-4-one hydrochloride
-
Cyclopropanecarbonyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Workflow Diagram:
Caption: General experimental workflow for the synthesis.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add piperidin-4-one hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM) to make an approximate 0.2 M solution.
-
Add triethylamine (2.2 eq) to the suspension. The mixture may become clearer as the free base of piperidin-4-one is formed.
-
Cool the flask in an ice bath to 0 °C with stirring.
-
Addition of Acylating Agent: Add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the cold, stirred mixture over 15-30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-16 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the mixture by adding water. Transfer the contents to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted acid chloride and neutralize HCl byproduct) and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
This robust protocol provides an effective means for producing high-purity this compound, a key building block for further synthetic applications in pharmaceutical research and development.
References
An In-depth Technical Guide to 1-(Cyclopropylcarbonyl)piperidin-4-one (CAS Number: 63463-43-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Cyclopropylcarbonyl)piperidin-4-one is a heterocyclic organic compound featuring a piperidin-4-one core N-acylated with a cyclopropylcarbonyl group. The piperidin-4-one scaffold is a well-recognized pharmacophore and a versatile synthetic intermediate in medicinal chemistry, known to be a key structural component in a wide array of biologically active molecules.[1][2] Derivatives of piperidin-4-one have shown a broad spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The introduction of the cyclopropylcarbonyl group at the nitrogen atom can significantly influence the molecule's physicochemical properties and biological activity, making this compound a compound of interest for further investigation and as a building block in drug discovery programs.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 63463-43-4 | [5] |
| Molecular Formula | C₉H₁₃NO₂ | [5] |
| Molecular Weight | 167.21 g/mol | [5] |
| Boiling Point (Predicted) | 267.8 ± 15.0 °C | |
| Density (Predicted) | 1.242 ± 0.06 g/cm³ | |
| LogP (Predicted) | -0.52 | [5] |
| Form | Solid | [5] |
| Purity | ≥ 95% (commercially available) | [5] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not extensively reported. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (typically in the upfield region), as well as multiplets for the piperidine ring protons.
-
¹³C NMR: The carbon NMR spectrum would feature a carbonyl signal for the ketone in the piperidine ring, an amide carbonyl signal, and distinct signals for the cyclopropyl and piperidine carbons.
-
IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the ketone and amide carbonyl stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the cyclopropylcarbonyl and piperidin-4-one moieties.
Synthesis
Below is a generalized experimental protocol that can be adapted for the synthesis of this compound. This protocol is based on the synthesis of a similar compound, 1-(cyclopropylcarbonyl)piperazine hydrochloride.[6]
Experimental Protocol: Acylation of Piperidin-4-one
Materials:
-
Piperidin-4-one hydrochloride
-
Cyclopropanecarbonyl chloride
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Reagents for workup and purification (e.g., water, brine, drying agent, silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend piperidin-4-one hydrochloride in the chosen anhydrous aprotic solvent.
-
Basification: Add the base to the suspension to neutralize the hydrochloride and liberate the free piperidin-4-one. Stir the mixture at room temperature for a defined period.
-
Acylation: Cool the reaction mixture in an ice bath. Slowly add a solution of cyclopropanecarbonyl chloride in the same solvent to the cooled mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with a dilute acid solution, water, and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired this compound.
Workflow Diagram:
Biological Activity and Applications in Drug Development
While specific biological activity data for this compound is scarce in the public domain, the parent piperidin-4-one scaffold is a cornerstone in the development of various therapeutic agents.[1][2] Derivatives of piperidin-4-one have been investigated for a range of biological activities, including:
-
Anticancer Activity: The piperidin-4-one nucleus is present in numerous compounds with demonstrated antiproliferative effects against various cancer cell lines.[7]
-
Antimicrobial Activity: Piperidin-4-one derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[3]
-
Anti-inflammatory Activity: Certain piperidin-4-one-containing molecules have shown potential as anti-inflammatory agents.[4]
The incorporation of a cyclopropyl group can modulate the parent molecule's lipophilicity, metabolic stability, and conformational rigidity, which in turn can influence its binding affinity to biological targets and overall pharmacokinetic profile. Therefore, this compound serves as a valuable starting point or intermediate for the synthesis of novel drug candidates.
Potential Signaling Pathways and Experimental Assays
Given the lack of specific data for this compound, we can hypothesize its potential involvement in signaling pathways based on the activities of other piperidin-4-one derivatives. For instance, if a derivative exhibits anticancer activity, it might be involved in pathways regulating cell cycle, apoptosis, or specific kinase signaling.
To elucidate the biological activity of this compound or its derivatives, a variety of in vitro assays can be employed.
General Experimental Workflow for Biological Evaluation
Example Experimental Protocols
Enzymatic Assays:
If the compound is hypothesized to target a specific enzyme, a direct enzymatic assay can be performed. The general principle involves incubating the enzyme with its substrate in the presence and absence of the test compound and measuring the formation of the product or the depletion of the substrate.[8]
Receptor Binding Assays:
To determine if the compound interacts with a specific receptor, radioligand binding assays are commonly used. This involves competing the binding of a labeled ligand to the receptor with the unlabeled test compound.[9][10][11][12]
Safety and Handling
Based on available safety data for similar compounds, this compound should be handled with care. It is classified as an irritant. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a chemical entity with potential for further exploration in medicinal chemistry and drug discovery. While specific experimental data on its physicochemical properties, spectroscopic characteristics, and biological activities are limited, its structural features suggest it is a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications. The provided general synthetic and biological evaluation protocols offer a starting point for researchers interested in investigating this molecule and its derivatives. Further research is warranted to fully characterize this compound and unlock its potential in the development of new medicines.
References
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Discovery and evaluation of piperid-4-one-containing mono-carbonyl analogs of curcumin as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hit2Lead | 1-(cyclopropylcarbonyl)-4-piperidinone | CAS# 63463-43-4 | MFCD09949954 | BB-4026778 [hit2lead.com]
- 6. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 8. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 10. Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1-(Cyclopropylcarbonyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(Cyclopropylcarbonyl)piperidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, potential synthetic routes with experimental protocols, and explores its putative biological significance based on the activities of structurally related compounds.
Core Compound Properties
This compound is a derivative of piperidin-4-one featuring a cyclopropylcarbonyl group attached to the nitrogen atom. Its chemical structure combines the rigid, three-membered cyclopropyl ring with the versatile piperidin-4-one scaffold, a common motif in pharmacologically active molecules.[1][2]
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂ | --INVALID-LINK-- |
| Molecular Weight | 167.21 g/mol | --INVALID-LINK-- |
| CAS Number | 63463-43-4 | --INVALID-LINK-- |
| Appearance | Solid (predicted) | General chemical knowledge |
| LogP (predicted) | -0.52 | --INVALID-LINK-- |
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly detailed in publicly available literature. However, based on standard organic chemistry principles and related syntheses, two primary retrosynthetic pathways are proposed: the acylation of piperidin-4-one with a cyclopropanecarbonyl derivative, or an amide coupling reaction between piperidin-4-one and cyclopropanecarboxylic acid.
Method 1: Acylation of Piperidin-4-one
This approach involves the reaction of piperidin-4-one with an activated cyclopropanecarbonyl species, such as cyclopropanecarbonyl chloride.
Experimental Protocol:
-
Reaction Setup: To a solution of piperidin-4-one hydrochloride (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.2 equivalents) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Logical Workflow for Acylation Synthesis
Caption: Synthetic workflow for the acylation of piperidin-4-one.
Method 2: Amide Coupling
This method involves the direct coupling of piperidin-4-one with cyclopropanecarboxylic acid using a peptide coupling reagent.[3][4]
Experimental Protocol:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve cyclopropanecarboxylic acid (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF). Add a coupling reagent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.[5]
-
Amine Addition: To the activated carboxylic acid solution, add piperidin-4-one hydrochloride (1 equivalent) and an additional equivalent of DIPEA.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Logical Workflow for Amide Coupling
Caption: Synthetic workflow for the amide coupling of piperidin-4-one.
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound is readily available, the piperidin-4-one scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer and anti-HIV properties.[2] Furthermore, derivatives of this core structure have been investigated as anti-inflammatory agents.[6]
Structurally related compounds containing a 1-(cyclopropylcarbonyl)piperazine moiety have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and a target in cancer therapy.[7] This suggests that this compound could serve as a scaffold for the development of novel enzyme inhibitors.
Based on the known activities of related piperidine and piperine compounds, several signaling pathways could be potentially modulated by this compound or its derivatives. These include:
-
NF-κB Signaling Pathway: Piperidin-4-one analogs have been shown to inhibit the activation of NF-κB, a key regulator of inflammation.
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation and survival, and some piperidine derivatives have been found to modulate its activity.
-
PI3K/Akt Signaling Pathway: This is another crucial pathway for cell survival and proliferation that can be targeted by piperidine-containing compounds.
-
TGF-β/SMAD Signaling Pathway: This pathway is involved in fibrosis and cell growth, and its modulation by piperine has been reported.
Hypothesized Signaling Pathway Interactions
Caption: Potential signaling pathways modulated by the title compound.
Conclusion
This compound is a readily accessible synthetic intermediate with significant potential for the development of novel therapeutic agents. Its structural similarity to known bioactive molecules, particularly PARP inhibitors and other enzyme modulators, makes it an attractive starting point for medicinal chemistry campaigns. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its therapeutic potential. The experimental protocols and workflows provided herein offer a solid foundation for the synthesis and future exploration of this promising compound.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.dk [fishersci.dk]
- 4. hepatochem.com [hepatochem.com]
- 5. growingscience.com [growingscience.com]
- 6. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(Cyclopropylcarbonyl)piperidin-4-one Structural Analogues as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of structural analogues of 1-(cyclopropylcarbonyl)piperidin-4-one. This class of compounds has garnered significant interest in medicinal chemistry, particularly as inhibitors of key enzymes implicated in various disease states. This document details experimental protocols for their synthesis and biological evaluation and presents quantitative data to facilitate comparative analysis.
Core Structure and Therapeutic Potential
The this compound scaffold is a versatile starting point for the development of potent and selective enzyme inhibitors. The piperidin-4-one core is a common motif in numerous biologically active compounds, offering sites for structural modification to optimize pharmacological properties. The N-cyclopropylcarbonyl group is a key feature that can influence binding affinity and metabolic stability. Analogues of this core structure have shown significant promise as inhibitors of enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Dipeptidyl Peptidase-4 (DPP-4), making them attractive candidates for the development of therapeutics for pain, inflammation, and metabolic disorders.
Synthesis of Structural Analogues
The synthesis of this compound and its analogues typically involves the N-acylation of a piperidin-4-one precursor. This can be achieved through various standard amide bond formation reactions.
General N-Acylation Protocol
A common method for the synthesis of N-acyl piperidin-4-one analogues is the reaction of a piperidin-4-one derivative with an appropriate acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent.
Experimental Protocol: N-Acylation of Piperidin-4-one
-
Materials:
-
Piperidin-4-one hydrochloride (or the free base)
-
Cyclopropanecarbonyl chloride (or other desired acyl chloride)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve piperidin-4-one hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Add TEA (2.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.
-
This general protocol can be adapted for the synthesis of a wide range of analogues by varying the starting piperidin-4-one and the acylating agent.
Biological Activity and Structure-Activity Relationships (SAR)
Structural analogues of this compound have been primarily investigated as inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide.[1][2] Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2]
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Many N-acyl piperidine derivatives, particularly ureas and carbamates, act as irreversible covalent inhibitors of FAAH by carbamylating the catalytic serine residue (Ser241) in the enzyme's active site.[2][3] The cyclopropylcarbonyl group in the target scaffold represents a stable amide isostere that can be explored within this class of inhibitors.
Structure-Activity Relationship (SAR) for Piperidine-based FAAH Inhibitors:
While specific SAR data for a series of this compound analogues is not extensively tabulated in the public domain, general SAR trends for related N-acyl piperidine FAAH inhibitors can be summarized as follows:
-
N-Acyl Group: The nature of the N-acyl group is critical for activity. Carbamates and ureas are well-established reactive moieties for covalent inhibition.[2][4] The cyclopropylcarbonyl group offers a less reactive but potentially more stable alternative that can still engage in key binding interactions within the active site.
-
Piperidine Ring Substituents: Modifications at the 4-position of the piperidine ring significantly impact potency and selectivity. Bulky and lipophilic substituents are often favored.[3]
-
Stereochemistry: The stereochemistry of substituents on the piperidine ring can play a crucial role in binding and inhibitory activity.
Table 1: Bioactivity of Representative N-Acyl Piperidine and Piperazine FAAH Inhibitors
| Compound | Scaffold | Target | Activity (IC₅₀ or k_inact/K_i) | Reference |
| PF-750 | N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide | FAAH | k_inact/K_i ≈ 800 M⁻¹s⁻¹ | [5] |
| JNJ-1661010 | Piperazine urea | FAAH | IC₅₀ = 0.84 nM | [6] |
| URB597 | O-aryl carbamate | FAAH | IC₅₀ = 4.6 nM | [6] |
| PF-04457845 | Piperidine urea | FAAH | IC₅₀ = 7.2 nM | [6] |
Note: The data in this table is for structurally related compounds and is intended to provide context for the potential activity of this compound analogues.
Experimental Protocols for Biological Evaluation
In Vitro FAAH Inhibition Assay
A common method to assess the inhibitory potential of compounds against FAAH is a fluorescence-based assay.[6]
Experimental Protocol: Fluorescence-Based FAAH Inhibition Assay
-
Materials:
-
Recombinant human or rat FAAH enzyme
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test compounds (dissolved in DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
In a 96-well plate, add the diluted test compounds to the appropriate wells.
-
Add the FAAH enzyme solution to all wells except the background controls.
-
Include control wells for 100% enzyme activity (enzyme without inhibitor) and background (buffer and substrate only).
-
Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at 37 °C to allow for inhibitor-enzyme interaction, which is particularly important for irreversible inhibitors.[6]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence kinetically over a period of 30-60 minutes using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[6]
-
Calculate the rate of reaction for each well and determine the percent inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
Proposed Mechanism of Covalent FAAH Inhibition
The following diagram illustrates the proposed mechanism by which many piperidine-based inhibitors covalently modify the active site of FAAH.
Caption: Proposed mechanism of covalent inhibition of FAAH by N-acyl piperidine analogues.
General Synthetic and Evaluation Workflow
The workflow for the development of novel this compound analogues as enzyme inhibitors is depicted below.
References
- 1. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential of 1-(Cyclopropylcarbonyl)piperidin-4-one: A Technical Overview
Disclaimer: Publicly available scientific literature lacks specific biological activity data for 1-(Cyclopropylcarbonyl)piperidin-4-one. This document provides a comprehensive overview of the potential biological activities of this compound based on the well-established pharmacological profile of the broader piperidin-4-one chemical class. The synthesis and experimental protocols are drawn from studies on structurally related compounds and should be considered as illustrative examples.
Introduction
The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and ability to be readily functionalized at various positions have made it a cornerstone in the development of novel therapeutics. This technical guide explores the potential biological activities of this compound, a specific derivative, by examining the known activities of the piperidin-4-one class. The introduction of a cyclopropylcarbonyl group at the N1 position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially modulating its biological profile.
Synthesis of N-Acyl Piperidin-4-ones
The synthesis of N-acyl piperidin-4-ones, such as the title compound, can be achieved through several established synthetic routes. A common and straightforward method involves the acylation of a piperidin-4-one precursor.
General Experimental Protocol: N-Acylation of Piperidin-4-one
This protocol describes a general method for the synthesis of N-acyl piperidin-4-ones.
Materials:
-
Piperidin-4-one hydrochloride
-
Cyclopropanecarbonyl chloride (or other acylating agent)
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a stirred solution of piperidin-4-one hydrochloride (1.0 eq) in dichloromethane at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 15-20 minutes.
-
Add a solution of cyclopropanecarbonyl chloride (1.1 eq) in dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Diagram of Synthetic Workflow:
Potential Biological Activities of the Piperidin-4-one Scaffold
Derivatives of piperidin-4-one have been extensively investigated and have shown a wide range of biological activities.[1][2][3][4][5] The specific activity is highly dependent on the nature and position of the substituents on the piperidine ring.
Antimicrobial Activity
Numerous piperidin-4-one derivatives have demonstrated significant antibacterial and antifungal properties.[1] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
Table 1: Antimicrobial Activity of Representative Piperidin-4-one Derivatives
| Compound/Derivative Class | Target Organism(s) | Activity (e.g., MIC, Zone of Inhibition) | Reference |
| 2,6-Diaryl-3-methyl-4-piperidones | Staphylococcus aureus, Escherichia coli, Bacillus subtilis | Good activity compared to ampicillin | [1] |
| Thiosemicarbazone derivatives of piperidin-4-one | Fungal strains | Significant antifungal activity compared to terbinafine | [1] |
Experimental Protocol: Disk Diffusion Assay for Antimicrobial Susceptibility Testing
This method is a standard qualitative test to assess the antimicrobial activity of a compound.
Materials:
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial or fungal culture in logarithmic growth phase
-
Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates
-
Positive control antibiotic/antifungal disks (e.g., ampicillin, terbinafine)
-
Negative control disks (solvent only)
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Evenly spread the inoculum onto the surface of the agar plate.
-
Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Place positive and negative control disks on the same plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Activity
Certain N-substituted piperidin-4-one derivatives have exhibited potent anti-inflammatory effects.[6][7] These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.
Table 2: Anti-inflammatory Activity of N-Substituted Piperidin-4-one Derivatives
| Compound | Assay | Key Findings | Reference |
| N-(3-methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one (c6) | LPS-stimulated RAW 264.7 cells | Inhibition of TNF-α, IL-6, IL-1β, PGE2, and NO production | [6] |
| N-(2-chlorobenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one (c10) | Carrageenan-induced paw edema in rats | Significant decrease in paw edema | [6] |
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This is a common in vitro assay to screen for anti-inflammatory activity.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant (as an indicator of NO production) using the Griess reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.
Diagram of a Potential Anti-inflammatory Signaling Pathway:
References
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 1-(Cyclopropylcarbonyl)piperidin-4-one in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-(cyclopropylcarbonyl)piperidin-4-one scaffold has emerged as a cornerstone in contemporary medicinal chemistry, serving as a versatile intermediate for the synthesis of a diverse array of therapeutic agents. Its unique structural features, combining a rigid cyclopropyl group with a flexible piperidine-4-one core, allow for the precise tuning of physicochemical properties and biological activity. This technical guide provides an in-depth exploration of the synthesis, key biological targets, and experimental evaluation of compounds derived from this privileged scaffold.
Synthesis of the Core Scaffold
The synthesis of this compound is typically achieved through a standard amide coupling reaction between piperidin-4-one and cyclopropanecarboxylic acid or its activated derivatives.
Experimental Protocol: Synthesis of this compound
Materials:
-
Piperidin-4-one hydrochloride
-
Cyclopropanecarbonyl chloride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
To a stirred solution of piperidin-4-one hydrochloride (1.0 eq) and a suitable base such as triethylamine (2.2 eq) in an anhydrous aprotic solvent like dichloromethane at 0 °C, add cyclopropanecarbonyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a pure compound.
Key Biological Targets and Therapeutic Applications
Derivatives of the this compound scaffold have shown significant activity against a range of biological targets, leading to the development of novel therapeutics for various diseases.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides.[1] Inhibition of FAAH has emerged as a promising therapeutic strategy for the treatment of pain, inflammation, anxiety, and other neurological disorders.[1] Piperidine and piperazine ureas derived from the core scaffold have been identified as potent and selective FAAH inhibitors.[2][3]
Structure-Activity Relationship (SAR) Insights for FAAH Inhibitors:
-
The piperidine or piperazine ring is a key component for activity.[4]
-
Aryl urea moieties are generally more potent than alkyl ureas.[3]
-
Substituents on the aryl ring can significantly influence potency and selectivity.[3]
-
The cyclopropylcarbonyl group can be replaced with other moieties to modulate activity, but the amide linkage is often crucial.
| Compound Class | Representative Compound | Target | IC50 / k_inact/K_i | Reference |
| Piperidine Urea | PF-750 | FAAH | IC50 = 16.2 nM | [2] |
| Piperazine Urea | JNJ1661010 | FAAH | IC50 = 33 ± 2.1 nM | [2] |
| Piperidine Urea | PF-04457845 | hFAAH | k_inact/K_i = 40,300 M⁻¹s⁻¹ | [5] |
| Piperidine Urea | PF-3845 | hFAAH | - | [5] |
| Piperazine Carbamate | JZL-195 | FAAH/MAGL | IC50 = 12 nM (FAAH) | [4] |
Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition
Diacylglycerol acyltransferase-1 (DGAT1) is a crucial enzyme in triglyceride synthesis. Its inhibition is a validated therapeutic approach for the treatment of obesity and type 2 diabetes.[6] Benzimidazole derivatives incorporating a piperidine moiety have been developed as potent and selective DGAT1 inhibitors.[7]
Structure-Activity Relationship (SAR) Insights for DGAT1 Inhibitors:
-
The benzimidazole core is a common feature in potent inhibitors.[7]
-
The piperidine ring and its substituents play a critical role in binding to the enzyme.
-
Modifications to the linker between the benzimidazole and piperidine moieties can impact potency and pharmacokinetic properties.
-
Substitution on the benzimidazole ring with small groups like H or F generally affords the best potency.[7]
| Compound Class | Representative Compound | Target | IC50 | Reference | | :--- | :--- | :--- | :--- | | Benzimidazole Piperidine | Compound 4A | hDGAT1 | - |[7] | | Benzimidazole Piperidine | Compound 11A | hDGAT1 | - |[7] | | Small Molecule Inhibitor | T863 | DGAT1 | 49 nM |[8] |
Anti-inflammatory Activity via NF-κB and ERK Pathway Inhibition
Derivatives of piperidin-4-one have demonstrated potent anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) pathways. The NF-κB pathway is a central regulator of inflammation, and its inhibition can ameliorate a wide range of inflammatory diseases.[9] The ERK pathway is involved in cell proliferation and survival, and its dysregulation is implicated in both inflammation and cancer.
Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Agents:
-
Curcumin analogs incorporating a piperidin-4-one core, such as EF24 and EF31, are potent inhibitors of NF-κB.[9]
-
The nature of the aryl groups attached to the piperidin-4-one ring significantly affects inhibitory potency.[9]
-
Substitution with electron-withdrawing groups on the aryl rings can enhance activity.
| Compound | Target Pathway | IC50 | Reference |
| EF31 | NF-κB DNA binding | ~5 µM | [9] |
| EF24 | NF-κB DNA binding | ~35 µM | [9] |
| Curcumin | NF-κB DNA binding | >50 µM | [9] |
| EF31 | IκB kinase β | ~1.92 µM | [9] |
| EF24 | IκB kinase β | ~131 µM | [9] |
Key Experimental Protocols
FAAH Activity Assay (Fluorometric)
This protocol outlines a general method for determining the inhibitory activity of compounds against FAAH using a fluorogenic substrate.
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in FAAH assay buffer.
-
In a 96-well plate, add the diluted test compounds.
-
Add the FAAH enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percentage of FAAH inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
DGAT1 Activity Assay (Radiometric)
This protocol describes a method for measuring DGAT1 activity using a radiolabeled substrate.
Materials:
-
Microsomes from cells expressing DGAT1
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 25 mM MgCl2 and 0.625 mg/ml BSA)
-
[14C]oleoyl-CoA
-
1,2-diacylglycerol (DAG)
-
Test compounds dissolved in DMSO
-
Chloroform:methanol (2:1)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Pre-incubate the cell lysate (containing DGAT1) with the test compounds for 30 minutes.
-
Initiate the reaction by adding the lysate to a reaction mixture containing the assay buffer, [14C]oleoyl-CoA, and DAG.
-
Incubate the reaction at 37°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by adding chloroform:methanol (2:1).
-
Extract the lipids and spot them on a TLC plate.
-
Develop the TLC plate to separate the triglycerides.
-
Scrape the triglyceride spot and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of DGAT1 inhibition and determine the IC50 value.
NF-κB Nuclear Translocation Assay (High-Content Imaging)
This protocol details a method to assess the inhibition of NF-κB nuclear translocation.[10]
Materials:
-
A suitable cell line (e.g., A549)
-
Cell culture medium and supplements
-
NF-κB activating agent (e.g., TNF-α)
-
Test compounds
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65 subunit
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
High-content imaging system
Procedure:
-
Seed cells in a 96-well imaging plate and allow them to adhere.
-
Pre-treat the cells with test compounds for a specified duration.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 30-60 minutes.
-
Fix, permeabilize, and block the cells.
-
Incubate the cells with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
Calculate the percentage of inhibition of nuclear translocation and determine the IC50 value.
ERK Phosphorylation Assay (Western Blot)
This protocol describes the analysis of ERK1/2 phosphorylation as a measure of ERK pathway activation.
Materials:
-
Cell line of interest
-
Cell culture reagents
-
Stimulating agent (e.g., EGF)
-
Test compounds
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with test compounds followed by stimulation with an ERK activator.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Visualizing Key Processes
Signaling Pathways and Experimental Workflows
Caption: General workflow for the screening and development of drug candidates.
Caption: Inhibition of NF-κB and potential modulation of ERK signaling pathways.
Caption: The iterative cycle of a Structure-Activity Relationship study.
Conclusion
The this compound scaffold continues to be a highly valuable starting point for the development of novel therapeutics. Its synthetic tractability and the ability to introduce diverse functionalities have led to the discovery of potent inhibitors for a range of important biological targets. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry, ultimately contributing to the discovery of new and effective medicines.
References
- 1. Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands [cris-uv.scimago.es]
- 2. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virtual-screening workflow tutorials and prospective results from the Teach-Discover-Treat competition 2014 against malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent DGAT1 Inhibitors in the Benzimidazole Class with a Pyridyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Piperidin-4-One Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The piperidin-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a wide array of biological activities. This technical guide provides an in-depth overview of the discovery of piperidin-4-one derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. Particular emphasis is placed on their potential as anticancer and antimicrobial agents.
Core Synthetic Strategies: Building the Piperidin-4-One Scaffold
The versatility of the piperidin-4-one ring system stems from the accessibility of its synthesis, primarily through multicomponent reactions that allow for the introduction of diverse substituents. The Mannich reaction and the Claisen-Schmidt condensation are two of the most prominent methods employed.
Mannich Reaction for 2,6-Diarylpiperidin-4-ones
A cornerstone in the synthesis of 2,6-diaryl-substituted piperidin-4-ones is the one-pot Mannich condensation.[1][2] This reaction typically involves the condensation of an aryl ketone, an aromatic aldehyde, and a source of ammonia, such as ammonium acetate.[3][4] The reaction proceeds in a protic solvent, often ethanol, and can be promoted by acetic acid.[2] The resulting piperidin-4-one ring generally adopts a chair conformation with the bulky aryl substituents occupying equatorial positions to minimize steric hindrance.[2]
Claisen-Schmidt Condensation for 3,5-Bis(benzylidene)-4-piperidones
The synthesis of 3,5-bis(benzylidene)-4-piperidones, a class of curcumin analogs with significant cytotoxic properties, is commonly achieved through a base- or acid-catalyzed Claisen-Schmidt condensation.[5][6] This reaction involves the double condensation of 4-piperidone with two equivalents of a substituted benzaldehyde.[5][7] The reaction can be carried out in ethanol with a base like sodium hydroxide or in acetic acid with a catalytic amount of hydrogen chloride.[5][8]
Biological Activities and Therapeutic Potential
Piperidin-4-one derivatives have been extensively investigated for a range of pharmacological activities, with a significant focus on their anticancer and antimicrobial properties.[9][10]
Anticancer Activity
A substantial body of research has demonstrated the potent in vitro anticancer activity of various piperidin-4-one derivatives against a panel of human cancer cell lines. The 3,5-bis(benzylidene) series, in particular, has shown promising cytotoxicity.[11]
Table 1: Anticancer Activity of Selected Piperidin-4-one Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Piperidine-dihydropyridine hybrid | 3-fluoro carboxamide | A-549 (Lung) | 15.94 ± 0.201 | [12] |
| MCF-7 (Breast) | 22.12 ± 0.213 | [12] | ||
| Cyclobutyl ring | A-549 (Lung) | 16.56 ± 0.125 | [12] | |
| MCF-7 (Breast) | 24.68 ± 0.217 | [12] | ||
| Imidazo[1,2-a]pyrimidine derivative | 3d | MCF-7 (Breast) | 43.4 | [13] |
| MDA-MB-231 (Breast) | 35.9 | [13] | ||
| 4d | MCF-7 (Breast) | 39.0 | [13] | |
| MDA-MB-231 (Breast) | 35.1 | [13] | ||
| Camphorsulfonyl-conjugated piperidone | Halogen-substituted | Various | Submicromolar | [5] |
| Trimethoxy-substituted | Various | Submicromolar | [5] |
Antimicrobial Activity
Derivatives of piperidin-4-one have also been shown to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][14] The introduction of specific functional groups, such as oxime and thiosemicarbazone moieties, can enhance this activity.[3][4]
Table 2: Antimicrobial Activity of Selected Piperidin-4-one Derivatives
| Compound | Target Organism | Activity | Reference |
| 2-(4-Methylphenyl)-3-methyl-6-(4-hydroxyphenyl)-piperidin-4-oxime | Aspergillus niger | Potent Antifungal | [3] |
| 2-(4-Methoxyphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oxime | Aspergillus niger | Potent Antifungal | [3] |
| 2-(4-Dimethylaminophenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oxime | Candida albicans | Antifungal Activity | [3] |
| (Z)-2-((2S,5S)-2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-ylidene)hydrazine-1-carbothioamide | Staphylococcus aureus | Higher than parent compound | [14] |
| Enterobacter sp. | Higher than parent compound | [14] |
Mechanism of Action
The anticancer effects of piperidin-4-one derivatives are often attributed to their ability to induce apoptosis and cause cell cycle arrest.[15] Several underlying molecular mechanisms have been elucidated.
Induction of Apoptosis and Cell Cycle Arrest
Treatment of cancer cells with piperidin-4-one derivatives has been shown to lead to an increase in the expression of pro-apoptotic proteins like p53 and Bax.[9] Some derivatives have been observed to cause cell cycle arrest at the G2/M or G1/G0 phase.[15][16] The natural alkaloid piperine, which shares structural similarities with some piperidin-4-one derivatives, induces apoptosis through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.[17][18]
Inhibition of Topoisomerases
Certain piperidin-4-one derivatives have been identified as dual inhibitors of human topoisomerase I and IIα.[8] Topoisomerases are essential enzymes for DNA replication and transcription, and their inhibition leads to DNA damage and cell death, a common mechanism for many anticancer drugs.[19][20][21][22] Piperidine-4-carboxamides have also been identified as a novel class of DNA gyrase inhibitors, targeting bacterial topoisomerase II, which explains their antibacterial effects.[23]
Modulation of Signaling Pathways
The PI3K/Akt/mTOR and MAPK signaling pathways, which are crucial for cell survival, proliferation, and apoptosis, have been identified as key targets for piperine and are likely modulated by synthetic piperidin-4-one derivatives as well.[15][17][24] Inhibition of the PI3K/Akt pathway and activation of the JNK signaling pathway by piperine leads to apoptosis in cancer cells.[17][25]
Experimental Protocols
Synthesis of 3,5-Bis(benzylidene)-4-piperidones (General Procedure)
This protocol is adapted from the Claisen-Schmidt condensation method.[5][6]
-
In a round-bottom flask, dissolve 4-piperidone (1 equivalent) and the desired substituted benzaldehyde (2 equivalents) in 95% ethanol.
-
Add a 40% aqueous solution of sodium hydroxide (catalytic amount) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
For microwave-assisted synthesis, irradiate the mixture for 3 minutes at 180 W and 60°C.
-
After cooling, add cold water to the reaction mixture to precipitate the product.
-
Collect the precipitate by filtration and recrystallize from a suitable solvent system (e.g., n-hexane-ethyl acetate) to yield the pure 3,5-bis(benzylidene)-4-piperidone derivative.
Synthesis of 2,6-Diaryl-3-methyl-4-piperidones (General Procedure)
This protocol follows the Mannich reaction.[3][4]
-
Combine ethyl methyl ketone (1 equivalent), a substituted aromatic aldehyde (2 equivalents), and ammonium acetate in ethanol in a reaction vessel.
-
Heat the mixture to reflux for a specified period, monitoring the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and recrystallize from an appropriate solvent to obtain the purified 2,6-diaryl-3-methyl-4-piperidone.
Antimicrobial Susceptibility Testing: Disc Diffusion Method
This is a standard method for evaluating the antimicrobial activity of synthesized compounds.[26]
-
Prepare sterile Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.
-
Inoculate the agar surface uniformly with the test microorganism.
-
Impregnate sterile filter paper discs (6 mm diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
Include a positive control (standard antibiotic/antifungal) and a negative control (solvent alone).
-
Incubate the plates at 37°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition in millimeters.
Visualizing the Core Concepts
To better illustrate the relationships and processes described, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for 3,5-bis(benzylidene)-4-piperidones.
Caption: Synthetic workflow for 2,6-diaryl-3-methyl-4-piperidones.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
The piperidin-4-one scaffold continues to be a highly attractive starting point for the development of novel therapeutic agents. The straightforward and versatile synthetic routes allow for the generation of large libraries of derivatives for screening. The demonstrated anticancer and antimicrobial activities, coupled with an increasing understanding of their mechanisms of action, underscore the potential of piperidin-4-one derivatives in addressing significant unmet medical needs. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds and further elucidating their interactions with biological targets to design more potent and selective drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpbs.net [ijpbs.net]
- 3. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 9. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 15. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. news-medical.net [news-medical.net]
- 20. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis, and biological evaluation of indenoisoquinoline topoisomerase I inhibitors featuring polyamine side chains on the lactam nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Acridine/Acridone Derivatives as Catalytic Inhibitors of Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pjps.pk [pjps.pk]
Theoretical Exploration of 1-(Cyclopropylcarbonyl)piperidin-4-one: A Computational and Synthetic Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Cyclopropylcarbonyl)piperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core, a versatile scaffold known for a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the theoretical and synthetic aspects of this molecule. While direct experimental and theoretical studies on this compound are limited in publicly available literature, this document extrapolates from established knowledge of the broader piperidin-4-one class of compounds to provide a foundational understanding. We will delve into its synthesis, potential biological significance, and the application of computational chemistry methods to predict its properties and interactions. This guide serves as a valuable resource for researchers interested in the design and development of novel therapeutics based on the piperidin-4-one framework.
Introduction
The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects.[1][2][3] The versatility of the piperidin-4-one ring, with its reactive carbonyl group and amenable nitrogen atom, allows for extensive chemical modifications to modulate its pharmacokinetic and pharmacodynamic properties.[4] The introduction of a cyclopropylcarbonyl group at the N-1 position is anticipated to influence the molecule's conformation, electronic distribution, and receptor binding potential. This guide explores the theoretical underpinnings of this compound, offering insights into its synthesis, potential biological activities, and computational characterization.
Synthesis and Characterization
The synthesis of this compound can be conceptually approached through established methods for N-acylation of piperidin-4-one derivatives. A general and widely used method for the synthesis of the piperidin-4-one core is the Mannich condensation reaction.[4][5][6]
General Synthetic Protocol: Mannich Condensation
A common route to substituted piperidin-4-ones involves a one-pot Mannich condensation.[4] This reaction typically utilizes an aliphatic ketone, an aromatic or aliphatic aldehyde, and an amine source like ammonium acetate.
Experimental Protocol: Synthesis of a Substituted Piperidin-4-one Core
-
Reaction Setup: A mixture of an appropriate aldehyde (2 equivalents), a ketone (1 equivalent), and ammonium acetate (1 equivalent) is refluxed in a suitable solvent, such as ethanol.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of an acid, such as concentrated hydrochloric acid.
-
Purification: The resulting piperidin-4-one derivative can be purified by recrystallization from a suitable solvent system, for example, an ethanol-ethyl acetate mixture.[6]
N-Acylation to Yield this compound
Following the synthesis of the piperidin-4-one core, the cyclopropylcarbonyl moiety can be introduced via N-acylation.
Experimental Protocol: N-Acylation
-
Reactants: The synthesized piperidin-4-one is dissolved in an appropriate aprotic solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine).
-
Acylating Agent: Cyclopropanecarbonyl chloride is added dropwise to the solution at a controlled temperature (e.g., 0 °C).
-
Reaction and Purification: The reaction is stirred until completion (monitored by TLC). The mixture is then washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure. The final product, this compound, can be purified by column chromatography.
Spectroscopic Characterization
The synthesized compound would be characterized using standard spectroscopic techniques to confirm its structure.
| Spectroscopic Data | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the cyclopropyl protons, piperidine ring protons (at alpha and beta positions to the nitrogen and carbonyl group), and the methine proton of the cyclopropylcarbonyl group. |
| ¹³C NMR | Resonances for the carbonyl carbons (ketone and amide), carbons of the piperidine ring, and carbons of the cyclopropyl ring. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for the ketone C=O stretching (around 1720 cm⁻¹) and the amide C=O stretching (around 1640 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (C9H13NO2: 167.21 g/mol ).[7] |
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules.[4]
Computational Protocol: DFT Analysis
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Method: B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)).
-
Calculations:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Frequency Analysis: To confirm the optimized structure is a true minimum on the potential energy surface and to predict vibrational spectra (FT-IR).
-
Molecular Orbital Analysis: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insights into the molecule's reactivity.
-
Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
| Predicted Physicochemical Properties | Theoretical Value (Illustrative) |
| LogP | -0.52[7] |
| Molecular Weight | 167.21 g/mol [7] |
| Number of Rotatable Bonds | 1[7] |
| HOMO-LUMO Gap (ΔE) | ~5-7 eV |
| Dipole Moment | ~2-4 Debye |
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11][12] This is particularly useful for identifying potential biological targets. Given the known activities of piperidin-4-one derivatives, potential targets for this compound could include various enzymes and receptors.[2][13]
Computational Protocol: Molecular Docking
-
Software: AutoDock, Glide, or similar docking programs.
-
Target Selection: Based on the known pharmacology of related piperidin-4-one compounds, a relevant protein target (e.g., a kinase, a receptor) is chosen from the Protein Data Bank (PDB).
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.
-
Docking Simulation: The ligand is docked into the active site of the target protein.
-
Analysis: The resulting poses are scored based on their binding affinity, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed.
Potential Biological Activities and Signaling Pathways
Derivatives of piperidin-4-one have been reported to exhibit a wide range of biological activities, suggesting that this compound could be a promising candidate for drug discovery.[1][2][14]
-
Anticancer Activity: Many piperidin-4-one derivatives have shown potent antiproliferative effects against various cancer cell lines.[13] Their mechanism of action can involve the inhibition of key signaling pathways implicated in cancer progression.
-
Antimicrobial Activity: The piperidin-4-one scaffold has been explored for the development of new antibacterial and antifungal agents.[1]
-
Anti-inflammatory Activity: Some piperidin-4-one derivatives have demonstrated anti-inflammatory properties, potentially through the modulation of inflammatory cytokine production.[4]
Hypothetical Signaling Pathway Inhibition
A plausible mechanism of action for a bioactive this compound could be the inhibition of a protein kinase cascade, a common target in cancer therapy.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Experimental and Computational Workflow
The integrated workflow for the investigation of this compound would involve a cycle of synthesis, characterization, biological evaluation, and computational analysis to refine and optimize its properties.
Caption: Integrated workflow for drug discovery.
Conclusion
This compound represents an intriguing yet underexplored molecule with significant potential in medicinal chemistry. Based on the well-established versatility of the piperidin-4-one scaffold, it is reasonable to hypothesize that this compound could exhibit valuable biological activities. The application of theoretical and computational methods provides a powerful and efficient approach to guide its synthesis, predict its properties, and identify potential biological targets, thereby accelerating its development as a potential therapeutic agent. This guide provides a foundational framework for researchers to embark on the exploration of this promising chemical entity.
References
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Hit2Lead | 1-(cyclopropylcarbonyl)-4-piperidinone | CAS# 63463-43-4 | MFCD09949954 | BB-4026778 [hit2lead.com]
- 8. Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction [mdpi.com]
- 9. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications [mdpi.com]
- 11. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
An In-depth Technical Guide on the Solubility of 1-(Cyclopropylcarbonyl)piperidin-4-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Cyclopropylcarbonyl)piperidin-4-one, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document focuses on predicting solubility based on the physicochemical properties of the molecule and data from structurally analogous compounds. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility values in their laboratories.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₂ | |
| Molecular Weight | 167.21 g/mol | [1] |
| CAS Number | 63463-43-4 | [1] |
| Appearance | Predicted to be a solid or oil | |
| Boiling Point | 267.8±15.0 °C (Predicted) | [1] |
| Density | 1.242 g/cm³ (Predicted) | [1] |
Predicted Solubility Profile
The solubility of an organic compound is primarily governed by its polarity, ability to form hydrogen bonds, and the principle of "like dissolves like".[2] this compound possesses both polar (ketone and tertiary amide) and non-polar (cyclopropyl and piperidine ring methylene groups) functionalities. This amphiphilic nature suggests a degree of solubility in a range of organic solvents.
Based on data from structurally similar compounds such as 1-cbz-4-piperidone and 1-(cyclopropylcarbonyl)piperazine, a qualitative solubility profile can be predicted.[3][4] For instance, 1-cbz-4-piperidone is reported to be soluble in chloroform, dichloromethane, ethyl acetate, and methanol.[4] Similarly, 1-(cyclopropylcarbonyl)piperazine is described as being soluble in alcohols and most organic solvents.[3]
The following table summarizes the predicted solubility of this compound in common organic solvents.
| Solvent | Predicted Solubility | Rationale |
| Methanol | High | Polar protic solvent, capable of hydrogen bonding with the ketone and amide groups. |
| Ethanol | High | Similar to methanol, a polar protic solvent that can engage in hydrogen bonding. |
| Isopropanol | Moderate to High | A polar protic solvent, though slightly less polar than methanol and ethanol. |
| Dichloromethane (DCM) | High | A polar aprotic solvent that can effectively solvate the polar functional groups. |
| Chloroform | High | A polar aprotic solvent with good solvating power for amides and ketones. |
| Ethyl Acetate | Moderate to High | A moderately polar aprotic solvent. |
| Tetrahydrofuran (THF) | Moderate to High | A polar aprotic ether that should readily dissolve the compound. |
| Acetonitrile | Moderate | A polar aprotic solvent, though potentially less effective than halogenated solvents. |
| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent known for its excellent solvating capabilities for a wide range of organic compounds.[5] |
| Toluene | Low to Moderate | A non-polar aromatic solvent; solubility will depend on the influence of the non-polar regions of the molecule. |
| Hexane | Low | A non-polar aliphatic solvent, unlikely to effectively solvate the polar functional groups. |
Experimental Protocols
To obtain quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[6][7]
Protocol for Determining Quantitative Solubility via the Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.
-
Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using a shaker or magnetic stirrer. The agitation should be vigorous enough to keep the solid suspended.
-
Continue agitation for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).[7]
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a suitable syringe filter (e.g., 0.22 µm PTFE for organic solvents).[8] It is critical to avoid any transfer of solid particles into the sample for analysis.
-
-
Sample Preparation and Analysis:
-
Accurately dilute a known volume of the clear, saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8] Other methods like UV-Vis spectroscopy can also be used if the compound has a suitable chromophore and there are no interfering substances.[8]
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Visualizations
The following diagrams illustrate the workflow for solubility determination and the logical framework for solubility testing.
References
- 1. This compound CAS#: 63463-43-4 [m.chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. 1-(Cyclopropylcarbonyl)piperazine, High-Purity Pharmaceutical Intermediate at Best Price [jigspharma.com]
- 4. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Technical Guide to 1-(Cyclopropylcarbonyl)piperidin-4-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-(Cyclopropylcarbonyl)piperidin-4-one, a key chemical intermediate in pharmaceutical synthesis. This document details its chemical identity, physical properties, a representative synthetic protocol, and its role in the development of therapeutic agents.
Chemical Identity and Properties
This compound is a heterocyclic compound featuring a piperidin-4-one moiety acylated at the nitrogen atom with a cyclopropylcarbonyl group. Its chemical structure combines the rigidity of the cyclopropyl ring with the versatile scaffold of the piperidinone core, making it a valuable building block in medicinal chemistry.
Table 1: Chemical and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 1-(Cyclopropanecarbonyl)-4-piperidone, N-Cyclopropanecarbonyl-4-piperidone |
| CAS Number | 63463-43-4 |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >95% |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of piperidin-4-one with cyclopropanecarbonyl chloride. The following is a representative experimental protocol based on analogous chemical transformations.
Experimental Protocol: Acylation of Piperidin-4-one
Objective: To synthesize this compound from piperidin-4-one hydrochloride and cyclopropanecarbonyl chloride.
Materials:
-
Piperidin-4-one hydrochloride
-
Cyclopropanecarbonyl chloride
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperidin-4-one hydrochloride (1.0 equivalent) and dichloromethane. Cool the resulting suspension to 0 °C in an ice bath.
-
Basification: Slowly add triethylamine (2.2 equivalents) to the suspension to neutralize the hydrochloride salt and liberate the free base of piperidin-4-one. Stir the mixture at 0 °C for 20-30 minutes.
-
Acylation: In a separate flask, dissolve cyclopropanecarbonyl chloride (1.1 equivalents) in dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a white to off-white solid.
Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Role in Drug Discovery and Development
While this compound itself is not typically a pharmacologically active agent, it serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential. The piperidin-4-one scaffold is a common feature in a wide range of biologically active compounds, and the cyclopropylcarbonyl moiety can impart desirable properties such as increased metabolic stability and enhanced binding affinity to target proteins.
Applications as a Synthetic Intermediate:
-
Scaffold for Further Elaboration: The ketone functionality at the 4-position of the piperidine ring provides a reactive handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of heterocyclic rings.
-
Introduction of the Cyclopropyl Moiety: The cyclopropyl group is a valuable structural motif in medicinal chemistry. Its incorporation can lead to improved pharmacokinetic and pharmacodynamic properties of a drug candidate. Using this compound allows for the efficient introduction of this group early in a synthetic sequence.
At present, there is no publicly available, quantitative data demonstrating specific biological activities or defined signaling pathway interactions for this compound itself. Its primary value lies in its utility as a versatile building block for the synthesis of novel drug candidates. Researchers in drug discovery utilize this and similar intermediates to construct libraries of compounds for screening against various biological targets.
Conclusion
This compound is a valuable and versatile intermediate for researchers and professionals in the field of drug discovery and development. Its straightforward synthesis and the presence of key functional groups allow for the creation of diverse molecular architectures. While not an active pharmaceutical ingredient itself, its role as a foundational building block is critical for the advancement of novel therapeutic agents.
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(Cyclopropylcarbonyl)piperidin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 1-(cyclopropylcarbonyl)piperidin-4-one and its derivatives. These compounds are of significant interest in medicinal chemistry, particularly as scaffolds for the development of enzyme inhibitors. The protocols outlined below are based on established N-acylation techniques and structure-activity relationship (SAR) studies.
Introduction
The this compound core is a valuable building block in drug discovery. The piperidin-4-one moiety is a common scaffold in many biologically active compounds, offering sites for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. The cyclopropylcarbonyl group can introduce conformational rigidity and influence metabolic stability. Derivatives of this scaffold have shown potent inhibitory activity against enzymes such as soluble epoxide hydrolase (sEH), which is implicated in the regulation of inflammation and pain.
Synthesis of this compound
The synthesis of the parent compound, this compound, can be achieved through the N-acylation of piperidin-4-one with cyclopropanecarbonyl chloride or by a peptide coupling reaction with cyclopropanecarboxylic acid.
Experimental Protocol: N-acylation using a Coupling Agent
This protocol is adapted from the synthesis of related N-acyl piperidine derivatives.[1][2][3][4]
Materials:
-
Piperidin-4-one hydrochloride
-
Cyclopropanecarboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of piperidin-4-one hydrochloride (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at room temperature, add triethylamine (2.2 eq.).
-
Add cyclopropanecarboxylic acid (1.1 eq.) to the mixture.
-
In a separate flask, dissolve EDCI (1.2 eq.) in anhydrous DCM.
-
Add the EDCI solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Synthesis of this compound Derivatives and Biological Activity
Derivatives of this compound have been synthesized and evaluated as inhibitors of soluble epoxide hydrolase (sEH). The general synthetic strategy involves coupling the this compound scaffold with various chemical moieties. For example, a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives have been prepared and their structure-activity relationships investigated.[1][2][3][4]
The data presented below summarizes the in vitro inhibitory potency of a selection of these derivatives against human and murine soluble epoxide hydrolase.
Table 1: Biological Activity of this compound Derivatives as sEH Inhibitors [1][2][3]
| Compound ID | Derivative Structure (R group on the urea) | Human sEH IC₅₀ (nM) | Murine sEH IC₅₀ (nM) |
| 52 | 4-(trifluoromethoxy)phenyl | 1.1 ± 0.1 | 4.2 ± 0.3 |
| 47 | 4-(trifluoromethoxy)phenyl (with N-acetylpiperidine) | 7.9 ± 0.5 | 13 ± 2 |
| 2 | 1-adamantyl (with N-propionylpiperidine) | - | - |
Note: Compound 52, which contains the 1-(cyclopropylcarbonyl)piperidin-4-yl moiety, demonstrates a significant increase in potency compared to its N-acetyl analogue (47).[1][2][3] Furthermore, compound 52 showed substantially improved pharmacokinetic properties, including a 65-fold increase in maximum concentration (Cmax) and a 3300-fold increase in area under the curve (AUC) compared to a related adamantane analogue (2).[1][2][3][4]
Mechanism of Action: sEH Inhibition
The therapeutic potential of this compound derivatives as anti-inflammatory and analgesic agents stems from their inhibition of soluble epoxide hydrolase (sEH). sEH is responsible for the metabolic degradation of endogenous lipid mediators called epoxyeicosatrienoic acids (EETs). EETs possess anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, these derivatives prevent the hydrolysis of EETs to their less active dihydroxy counterparts (dihydroxyeicosatrienoic acids, DHETs), thereby increasing the bioavailability of EETs and enhancing their beneficial effects.
Caption: Mechanism of action of this compound derivatives as sEH inhibitors.
Experimental Workflow
The general workflow for the synthesis and evaluation of this compound derivatives is depicted below. This process involves the synthesis of the core scaffold, followed by diversification through coupling with various building blocks, and subsequent biological screening to identify potent candidates.
Caption: General experimental workflow for synthesis and evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1-(Cyclopropylcarbonyl)piperidin-4-one Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 1-(cyclopropylcarbonyl)piperidin-4-one and a subsequent exemplary reaction, reductive amination. The protocols are designed to be accessible to researchers in organic and medicinal chemistry.
Introduction
The piperidin-4-one scaffold is a crucial pharmacophore in medicinal chemistry, appearing in a wide array of biologically active compounds. Its derivatives are explored for various therapeutic applications, including as anticancer, antiviral, and antimicrobial agents. The introduction of a cyclopropylcarbonyl group at the nitrogen atom can significantly influence the molecule's pharmacological properties. The cyclopropyl ring is known to enhance metabolic stability, binding affinity, and potency in drug candidates.
This application note details a reliable two-step synthetic sequence beginning with the acylation of piperidin-4-one to yield this compound, followed by a reductive amination of the ketone functionality.
Experimental Protocols
Part 1: Synthesis of this compound
This protocol describes the N-acylation of piperidin-4-one hydrochloride with cyclopropanecarbonyl chloride.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| Piperidin-4-one hydrochloride | 135.59 | 5.00 g | 1.0 |
| Cyclopropanecarbonyl chloride | 104.54 | 4.25 g (3.8 mL) | 1.1 |
| Triethylamine (TEA) | 101.19 | 8.28 g (11.4 mL) | 2.2 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
| Saturated aqueous NaHCO₃ solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
To a 250 mL round-bottom flask under a nitrogen atmosphere, add piperidin-4-one hydrochloride (5.00 g, 36.9 mmol) and anhydrous dichloromethane (100 mL).
-
Cool the resulting suspension to 0 °C using an ice bath.
-
Slowly add triethylamine (11.4 mL, 81.2 mmol, 2.2 eq) to the stirred suspension. Stir for 20 minutes at 0 °C.
-
Add cyclopropanecarbonyl chloride (3.8 mL, 40.6 mmol, 1.1 eq) dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound as a solid.
Expected Yield: 75-85%
Product Characterization (Predicted): Based on data for analogous compounds, the following spectroscopic data are expected.[1][2]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.0-3.8 (m, 2H), 3.8-3.6 (m, 2H), 2.6-2.4 (m, 4H), 1.8-1.6 (m, 1H), 1.1-0.9 (m, 2H), 0.9-0.7 (m, 2H).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 208.0 (C=O, ketone), 172.5 (C=O, amide), 45.0, 41.5, 11.0, 8.0.
-
IR (KBr, cm⁻¹): ~1720 (C=O, ketone), ~1645 (C=O, amide).
-
MS (ESI): m/z 168.10 [M+H]⁺.
Part 2: Reductive Amination of this compound
This protocol details the reaction of this compound with benzylamine to form the corresponding secondary amine.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| This compound | 167.21 | 2.00 g | 1.0 |
| Benzylamine | 107.15 | 1.42 g (1.44 mL) | 1.1 |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 3.81 g | 1.5 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
| Glacial Acetic Acid | 60.05 | 0.07 g (0.07 mL) | 0.1 |
| Saturated aqueous NaHCO₃ solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (2.00 g, 11.96 mmol) in anhydrous dichloromethane (50 mL).
-
Add benzylamine (1.44 mL, 13.16 mmol, 1.1 eq) and a catalytic amount of glacial acetic acid (0.07 mL, 1.20 mmol, 0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Slowly add sodium triacetoxyborohydride (3.81 g, 17.94 mmol, 1.5 eq) portion-wise over 20 minutes.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of 50 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: methanol/DCM gradient) to afford N-benzyl-1-(cyclopropylcarbonyl)piperidin-4-amine.
Expected Yield: 65-80%
Visualizations
Below are diagrams illustrating the experimental workflows.
References
Application Notes and Protocols: 1-(Cyclopropylcarbonyl)piperidin-4-one in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(cyclopropylcarbonyl)piperidin-4-one scaffold is a valuable building block in modern medicinal chemistry. The piperidine ring is a prevalent motif in numerous approved drugs due to its favorable physicochemical properties, including improved solubility and metabolic stability. The addition of a cyclopropylcarbonyl group at the 1-position introduces a degree of conformational rigidity and can enhance interactions with biological targets. The ketone at the 4-position serves as a versatile synthetic handle for further functionalization, allowing for the exploration of diverse chemical space and the optimization of pharmacological activity. This document provides an overview of the applications of this scaffold in drug discovery, along with detailed protocols for its synthesis and evaluation in key therapeutic areas.
Key Applications in Drug Discovery
The this compound core and its derivatives have shown significant promise in the development of novel therapeutics for a range of diseases. Key areas of application include:
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes: The piperidine moiety is a key pharmacophoric element in several DPP-4 inhibitors.[1] Functionalization at the 4-position of the piperidin-4-one allows for the introduction of groups that can interact with the active site of the DPP-4 enzyme, leading to potent and selective inhibition.
-
Chemokine Receptor 2 (CCR2) Antagonism for Inflammatory Diseases: CCR2 is a key mediator of monocyte and macrophage recruitment to sites of inflammation.[2] Piperidine-based structures have been successfully employed to develop potent CCR2 antagonists for the potential treatment of inflammatory conditions such as rheumatoid arthritis and atherosclerosis.
-
Factor XIa (FXIa) Inhibition for Thrombosis: As a key component of the intrinsic coagulation pathway, FXIa is an attractive target for the development of safer anticoagulants.[3] The this compound scaffold can be elaborated to create potent and selective FXIa inhibitors with the potential for an improved bleeding profile compared to current therapies.
Data Presentation
The following tables summarize the biological activity of representative compounds containing the piperidine or piperidin-4-one scaffold in the context of the aforementioned therapeutic targets.
Table 1: DPP-4 Inhibitory Activity of Piperidine Derivatives
| Compound Reference | Structure | DPP-4 IC50 (nM) | Selectivity vs. DPP-8/9 |
| Alogliptin[4] | 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile | <10 | >10,000-fold |
| Hybrid Compound 2h[5] | N/A (Structure proprietary) | 0.31 | Good |
| Sitagliptin[6] | (R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[2][7][8]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine | 18 | >2600-fold |
Table 2: CCR2 Antagonist Activity of Piperidine Derivatives
| Compound Reference | Structure | Human CCR2 IC50 (nM) | Target Pathway |
| PF-4136309[9] | N/A (Structure proprietary) | 5.2 | CCR2 |
| CCR2 antagonist 4[10] | N/A (Structure proprietary) | 180 (CCR2b) | CCR2 |
| RS 504393[10] | N/A (Structure proprietary) | 89 | CCR2 |
| INCB3284[10] | N/A (Structure proprietary) | 3.7 | CCR2 |
Table 3: Factor XIa Inhibitory Activity of Piperidine and Piperazine Derivatives
| Compound Reference | Structure | FXIa Ki (nM) | Selectivity vs. Thrombin/FXa |
| Inhibitor 13[3] | Phenylimidazole core with N-methyl piperazine amide | 0.04 | High |
| Dihydropyridinone 56[11] | Dihydropyridinone P1 group | 0.04 | High |
| Pyrrolidine 33[11] | 1,2,4-trisubstituted pyrrolidine | 6 (IC50) | >1667-fold vs Thrombin |
| BDBM298342[12] | 3-(5-Chloro-2-(H-tetrazol-1-yl)phenyl)-7-(4-((methoxycarbonyl)amino)benzamido)-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide | 894 (IC50) | N/A |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the acylation of piperidin-4-one with cyclopropanecarbonyl chloride.
Materials:
-
Piperidin-4-one hydrochloride
-
Cyclopropanecarbonyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of piperidin-4-one hydrochloride (1.0 eq) in anhydrous DCM, add TEA or DIPEA (2.2 eq) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at 0 °C for 15 minutes.
-
Slowly add a solution of cyclopropanecarbonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro DPP-4 Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of test compounds against DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the DPP-4 enzyme solution to each well.
-
Add the serially diluted test compound or positive control to the respective wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to each well.
-
Monitor the fluorescence intensity (e.g., Ex/Em = 360/460 nm for AMC-based substrates) over time using a fluorescence plate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: CCR2 Chemotaxis Assay
This protocol describes a method to assess the ability of test compounds to inhibit CCL2-induced cell migration.
Materials:
-
CCR2-expressing cells (e.g., THP-1 monocytes)
-
Recombinant human CCL2 (MCP-1)
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Test compounds (dissolved in DMSO)
-
Chemotaxis chamber (e.g., Transwell® inserts with 5 µm pore size)
-
Calcein-AM or other cell viability stain
-
Fluorescence plate reader
Procedure:
-
Label the CCR2-expressing cells with Calcein-AM.
-
Resuspend the labeled cells in chemotaxis buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for 30 minutes at 37 °C.
-
In the lower chamber of the chemotaxis plate, add chemotaxis buffer containing CCL2.
-
Place the Transwell® inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
Incubate the plate at 37 °C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.
-
Remove the inserts and wipe the non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber by measuring the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition of chemotaxis for each compound concentration relative to the CCL2-only control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
DPP-4 Inhibition Signaling Pathway
Caption: DPP-4 inhibition enhances insulin secretion.
CCR2 Signaling Pathway
References
- 1. CCL2/CCR2 Chemokine Signaling Coordinates Survival and Motility of Breast Cancer Cells through Smad3 Protein- and p42/44 Mitogen-activated Protein Kinase (MAPK)-dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoproteomic characterization of the signaling network resulting from activation of the chemokine receptor CCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent Parenterally Administered Factor XIa Inhibitor with Hydroxyquinolin-2(1H)-one as the P2′ Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 5. Discovery of highly potent DPP-4 inhibitors by hybrid compound design based on linagliptin and alogliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]
- 8. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ki Summary [bindingdb.org]
Application Note: Analytical Methods for the Characterization of 1-(Cyclopropylcarbonyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 1-(Cyclopropylcarbonyl)piperidin-4-one, a key intermediate in the synthesis of various pharmaceutical agents. The described methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy. These techniques are essential for confirming the identity, purity, and structural integrity of the compound.
Introduction
This compound is a heterocyclic ketone that serves as a versatile building block in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making the accurate and thorough characterization of this precursor paramount for drug discovery and development pipelines. This application note outlines the standard analytical procedures to ensure the quality and consistency of this compound.
Analytical Characterization Workflow
The following diagram illustrates the typical workflow for the analytical characterization of this compound.
Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and proton/carbon environment of this compound.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-220 ppm).
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition of this compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument equipped with an electrospray ionization (ESI) source.
-
Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass range to scan for the expected molecular ion (m/z for C₉H₁₃NO₂ is 167.0946).
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass. The mass error should be within ±5 ppm. Analyze the fragmentation pattern if MS/MS is performed.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of this compound and quantify any impurities.
Protocol:
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment if quantification is needed.
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (A) and acetonitrile with 0.1% TFA (B) can be employed.[1] A typical gradient could be: 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 214 nm and 254 nm.[1]
-
-
Data Analysis: Integrate the peak areas to determine the purity of the sample. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups present in this compound.
Protocol:
-
Sample Preparation:
-
Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan the sample over a typical wavenumber range (e.g., 4000-400 cm⁻¹).
-
Collect a sufficient number of scans (e.g., 16 or 32) and average them to obtain a high-quality spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Data Presentation
The following tables summarize the expected quantitative data for the characterization of this compound.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Cyclopropyl-CH | ~1.8 - 2.0 (m, 1H) | ~10 - 12 |
| Cyclopropyl-CH₂ | ~0.8 - 1.1 (m, 4H) | ~8 - 10 |
| Piperidinone-CH₂ (adjacent to N) | ~3.8 - 4.0 (m, 4H) | ~40 - 45 |
| Piperidinone-CH₂ (adjacent to C=O) | ~2.5 - 2.7 (m, 4H) | ~40 - 45 |
| Amide C=O | - | ~170 - 175 |
| Ketone C=O | - | ~205 - 210 |
Table 2: High-Resolution Mass Spectrometry Data
| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) |
| [C₉H₁₃NO₂ + H]⁺ | 168.1019 | To be determined | < 5 |
Table 3: Infrared Spectroscopy Characteristic Peaks
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ketone) | ~1710 - 1730 |
| C=O (Amide) | ~1630 - 1650 |
| C-H (Cyclopropyl) | ~3080 - 3100 |
| C-H (Aliphatic) | ~2850 - 3000 |
| C-N Stretch | ~1100 - 1300 |
Conclusion
The analytical methods and protocols outlined in this application note provide a robust framework for the comprehensive characterization of this compound. Adherence to these procedures will ensure the structural confirmation and purity assessment necessary for its use in research and development.
References
Application Notes and Protocols for NMR Spectroscopic Analysis of 1-(Cyclopropylcarbonyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the Nuclear Magnetic Resonance (NMR) spectroscopy of 1-(cyclopropylcarbonyl)piperidin-4-one, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections present its predicted ¹H and ¹³C NMR data, a comprehensive experimental protocol for acquiring such data, and a structural diagram for reference.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural elucidation is crucial for quality control and reaction monitoring. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of its molecular structure. These notes provide the expected NMR data and a standardized protocol for its analysis.
Predicted NMR Spectroscopy Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational algorithms and serve as a reference for experimental verification.
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-6 (a) | 3.85 | Triplet | 4H |
| H-3, H-5 (b) | 2.50 | Triplet | 4H |
| H-7 (c) | 1.80 | Multiplet | 1H |
| H-8, H-9 (d) | 0.85 | Multiplet | 4H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon (Label) | Chemical Shift (δ, ppm) |
| C=O (Amide, C-10) | 172.5 |
| C=O (Ketone, C-4) | 208.0 |
| C-2, C-6 | 45.0 |
| C-3, C-5 | 41.0 |
| CH (Cyclopropyl, C-7) | 12.0 |
| CH₂ (Cyclopropyl, C-8, C-9) | 8.0 |
Experimental Protocol for NMR Analysis
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
3.1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is approximately 4-5 cm.
3.2. Instrument Parameters and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.[1] These may need to be adjusted based on the specific instrument and sample concentration.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.
-
Temperature: 298 K.
-
3.3. Data Processing
-
Fourier Transformation: Apply an exponential window function followed by Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas for ¹H NMR.
Visualization
The following diagrams illustrate the workflow for NMR sample preparation and analysis, and the chemical structure of this compound with atom labeling corresponding to the NMR data tables.
References
Application Note: Mass Spectrometry Analysis of 1-(Cyclopropylcarbonyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the mass spectrometric analysis of 1-(Cyclopropylcarbonyl)piperidin-4-one, a compound of interest in pharmaceutical research and drug development. The protocol outlines sample preparation, liquid chromatography-mass spectrometry (LC-MS) parameters using electrospray ionization (ESI), and data analysis. A proposed fragmentation pathway is presented to aid in structural confirmation. This application note serves as a comprehensive guide for researchers requiring qualitative and quantitative analysis of this and structurally related compounds.
Introduction
This compound is a chemical intermediate with applications in the synthesis of various pharmaceutical agents. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. Mass spectrometry, particularly when coupled with liquid chromatography, offers high sensitivity and selectivity for the analysis of such small molecules. This note details a standard procedure for the analysis of this compound by LC-MS.
Experimental Protocols
Sample Preparation
A clean sample is essential for robust and reproducible mass spectrometry results.[1] The following protocol is recommended for the preparation of this compound for LC-MS analysis:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile.[2]
-
Working Solution (10 µg/mL): Perform a serial dilution of the stock solution. Take 100 µL of the 1 mg/mL stock solution and dilute it with 9.9 mL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent blockage of the LC system and contamination of the mass spectrometer.[2]
-
Vials: Transfer the final solution to a 2 mL autosampler vial with a screw cap and a soft septum.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
The following parameters are a recommended starting point for the analysis of this compound. Optimization may be required based on the specific instrument and analytical goals.
| Parameter | Value |
| LC System | Standard HPLC or UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Mass Range | m/z 50 - 500 |
| Data Acquisition | MS and MS/MS (product ion scan) modes |
Data Presentation
The expected mass-to-charge ratios (m/z) for the parent ion and major fragment ions of this compound are summarized below. The molecular formula of the compound is C9H13NO2, with a molecular weight of 167.2 g/mol .[3][4] In positive ion ESI, the protonated molecule [M+H]+ is expected.
| Ion | Proposed Structure | m/z (Theoretical) | Description |
| [M+H]+ | [C9H14NO2]+ | 168.10 | Protonated parent molecule |
| Fragment 1 | [C4H5O]+ | 69.03 | Cyclopropylcarbonyl cation |
| Fragment 2 | [C5H9NO]+ | 99.07 | Piperidin-4-one radical cation |
| Fragment 3 | [C5H8N]+ | 82.07 | Fragment from piperidinone ring |
| Fragment 4 | [C4H6N]+ | 68.05 | Further fragmentation of piperidine ring |
Mandatory Visualizations
Proposed Mass Spectrometry Fragmentation Pathway
Caption: Proposed fragmentation of this compound.
Experimental Workflow
Caption: Workflow for LC-MS analysis.
Discussion
The proposed fragmentation pathway suggests that the primary cleavage occurs at the amide bond, which is a common fragmentation route for N-acyl compounds. This would lead to the formation of the cyclopropylcarbonyl cation (m/z 69.03) and the piperidin-4-one radical cation (m/z 99.07). Further fragmentation of the piperidin-4-one ring can also be expected, leading to smaller fragment ions. The exact fragmentation pattern and relative intensities will depend on the collision energy used in the MS/MS experiment.
Conclusion
This application note provides a comprehensive and detailed protocol for the mass spectrometric analysis of this compound. The described methods for sample preparation, LC-MS analysis, and data interpretation offer a solid foundation for researchers and drug development professionals. The provided parameters can be adapted for various analytical objectives, including identification, quantification, and stability studies of this and related compounds.
References
Application Notes and Protocols: Reaction Conditions for N-Acylation of Piperidin-4-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: The N-acylation of piperidin-4-one is a fundamental chemical transformation in medicinal chemistry and drug development. The piperidine ring is a prevalent scaffold in numerous biologically active molecules and FDA-approved drugs.[1][2] Modifying the nitrogen atom of the piperidin-4-one core through acylation allows for the introduction of a wide array of functional groups, creating diverse amide derivatives. This enables the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides detailed protocols and reaction conditions for the N-acylation of piperidin-4-one using various common acylating agents.
General Methods and Reaction Conditions
The N-acylation of piperidin-4-one typically proceeds via a nucleophilic acyl substitution mechanism, where the secondary amine of the piperidine ring attacks the electrophilic carbonyl of the acylating agent.[3] The most common strategies involve the use of acyl chlorides, acid anhydrides, or carboxylic acids activated by coupling agents.
Acylation with Acyl Chlorides
Acyl chlorides are highly reactive acylating agents that readily react with the piperidin-4-one nitrogen.[4] These reactions are typically fast and efficient but generate hydrogen chloride (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine.[4][5] The Schotten-Baumann reaction, which utilizes a two-phase system with an aqueous base, is a classic method for this type of transformation.[6][7]
Table 1: Representative Conditions for N-Acylation with Acyl Chlorides
| Acylating Agent | Base (Equivalents) | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Acetyl Chloride | Triethylamine (1.1 eq) | Dichloromethane | 0 °C to RT | 4-6 h | High | [8] |
| Benzoyl Chloride | Triethylamine (1.5 eq) | Dichloromethane | 0 °C to RT | 2-4 h | High | [9] |
| Ethyl Chloroformate | Triethylamine (1.1 eq) | Dichloromethane | 0 °C to RT | 4-6 h | High | [8] |
| Benzoyl Chloride | Aq. Sodium Hydroxide | Water/Organic | Room Temp. | Not Specified | High |[7][10] |
Acylation with Acid Anhydrides
Acid anhydrides, such as acetic anhydride, are effective acylating agents that are generally less reactive than acyl chlorides, often resulting in cleaner reactions.[4] These reactions also produce a carboxylic acid byproduct that requires a base for neutralization.[4][11] In some cases, the reaction can be performed using the anhydride as both the acylating agent and the solvent under reflux conditions.[11]
Table 2: Representative Conditions for N-Acylation with Acid Anhydrides
| Acylating Agent | Base/Catalyst | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Acetic Anhydride | Pyridine | Dichloromethane | Room Temp. | 2-16 h | High | [1] |
| Acetic Anhydride | None | Acetic Anhydride (neat) | Reflux | 3 h | High | [11] |
| Acetic Anhydride | None | Water | Room Temp. | 5-15 min | Good to Excellent | [12] |
| n-Butyric Anhydride | Indium Powder | n-Butyric Anhydride (neat) | 95-100 °C | 6 h | Not Specified |[13] |
Acylation with Carboxylic Acids and Coupling Agents
For direct amide bond formation from carboxylic acids, coupling agents are required to activate the carboxyl group, making it more susceptible to nucleophilic attack by the piperidone nitrogen.[9][14] This method is widely used in peptide synthesis and is advantageous for creating complex amide derivatives from a broad range of carboxylic acids. Common coupling agents include carbodiimides like EDC and DCC, often used with additives like HOBt or HOAt to improve efficiency and minimize side reactions.[14][15]
Table 3: Representative Conditions for N-Acylation with Carboxylic Acids
| Coupling System (Equivalents) | Base (Equivalents) | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| EDC (1.2 eq), HOBt (1.1 eq) | DIPEA (2.0 eq) | DMF | 0 °C to RT | 12-18 h | High | [9] |
| HBTU (1.5 eq), HOBt (0.15 eq) | DIPEA (3 eq) | DMF | Room Temp. | 18 h | High | [15] |
| DCC (1 eq), NHS (1.5 eq) | Triethylamine (3 eq) | THF, then CH₂Cl₂ | 0 °C to RT | 18 h | High |[15] |
Experimental Protocols
Protocol 1: N-Acetylation using Acetyl Chloride
This protocol describes a general procedure for the N-acetylation of piperidin-4-one hydrochloride using acetyl chloride and a tertiary amine base.
Materials:
-
Piperidin-4-one hydrochloride
-
Acetyl chloride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of piperidin-4-one hydrochloride (1.0 eq) in anhydrous DCM (approx. 0.1 M), add triethylamine (2.2 eq) at room temperature. Note: One equivalent of base is required to neutralize the HCl salt of the starting material.[4]
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.[8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[1]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acetylpiperidin-4-one.[8]
Protocol 2: N-Acylation using Acetic Anhydride
This protocol details the N-acetylation of piperidin-4-one using acetic anhydride.
Materials:
-
Piperidin-4-one
-
Acetic anhydride
-
Pyridine (optional, as solvent or base)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve piperidin-4-one (1.0 eq) in a suitable solvent such as pyridine or DCM (approx. 0.1 M). Alternatively, the reaction can be run neat using acetic anhydride as the solvent.[9][11]
-
Addition of Acylating Agent: Add acetic anhydride (1.2 eq) to the solution. If the reaction is slow, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to increase the reaction rate.[4]
-
Reaction: Stir the mixture at room temperature or heat to reflux, depending on the chosen conditions, for 3-16 hours. Monitor the reaction by TLC.[11]
-
Workup: After completion, cool the reaction mixture to room temperature. Add water to quench the excess anhydride and dilute with an organic solvent like ethyl acetate.[9]
-
Neutralization and Extraction: Carefully add saturated aqueous NaHCO₃ solution to neutralize the acetic acid byproduct. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.[9]
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify by flash column chromatography if necessary.
Protocol 3: N-Acylation using a Carboxylic Acid and EDC/HOBt
This protocol outlines the coupling of a generic carboxylic acid to piperidin-4-one using EDC and HOBt.
Materials:
-
Piperidin-4-one
-
Carboxylic acid (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), piperidin-4-one (1.0 eq), HOBt (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Addition of Coupling Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add EDC (1.2 eq) to the cooled solution.[9]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.[9]
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine to remove DMF and water-soluble byproducts.[9]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-acylpiperidin-4-one.[9]
Visualizations
Caption: General scheme for the N-acylation of piperidin-4-one.
Caption: Experimental workflow for N-acylation with an acyl chloride.
Caption: Simplified mechanism of nucleophilic acyl substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. assets-global.website-files.com [assets-global.website-files.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry-reaction.com [chemistry-reaction.com]
- 11. cyberleninka.ru [cyberleninka.ru]
- 12. orientjchem.org [orientjchem.org]
- 13. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 1-(Cyclopropylcarbonyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 1-(Cyclopropylcarbonyl)piperidin-4-one, a key intermediate in the manufacturing of various pharmaceutical compounds. The synthesis is a two-step process commencing with the formation of piperidin-4-one, followed by its N-acylation with cyclopropanecarbonyl chloride. This guide offers a comprehensive overview of the synthetic pathway, detailed experimental procedures, and expected outcomes to facilitate the efficient and scalable production of the target compound.
Introduction
This compound is a crucial building block in medicinal chemistry and drug development. The piperidin-4-one scaffold is a common feature in a wide array of biologically active molecules. The N-cyclopropylcarbonyl group can significantly influence the pharmacological properties of the final compound, making this intermediate highly valuable. The protocols outlined herein are designed to be scalable for industrial production, focusing on reaction efficiency, product purity, and operational safety.
Overall Reaction Scheme
The synthesis of this compound is typically achieved in two main stages:
-
Synthesis of Piperidin-4-one: This can be accomplished through various established methods. One common industrial approach is the Dieckmann condensation of a diester amine, followed by hydrolysis and decarboxylation.
-
N-Acylation: The secondary amine of the piperidin-4-one ring is acylated using cyclopropanecarbonyl chloride in the presence of a base to yield the final product.
Experimental Protocols
Part 1: Synthesis of Piperidin-4-one Hydrochloride
This protocol is based on the general principles of the Dieckmann condensation.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| Benzylamine | C₇H₉N | 107.15 |
| Methyl Acrylate | C₄H₆O₂ | 86.09 |
| Toluene | C₇H₈ | 92.14 |
| Sodium Metal | Na | 22.99 |
| Concentrated HCl | HCl | 36.46 |
| Ethanol | C₂H₅OH | 46.07 |
| Palladium on Carbon (10%) | Pd/C | - |
Procedure:
-
Michael Addition: In a suitable reaction vessel, dissolve benzylamine (1.0 eq) and methyl acrylate (2.2 eq) in methanol. Stir the mixture at room temperature for 12-16 hours. After the reaction is complete, remove the methanol by distillation.
-
Dieckmann Condensation: Dissolve the resulting piperidine intermediate in toluene. Add sodium metal (1.5 eq) portion-wise to the solution and heat the mixture to 100-125°C for 2-3 hours.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and carefully quench with water. Separate the aqueous layer and add concentrated hydrochloric acid. Heat the solution to reflux for 4-8 hours to effect decarboxylation, yielding crude 1-benzyl-4-piperidone hydrochloride.
-
Purification and Debenzylation: Recrystallize the crude product from an ethanol solution to obtain pure 1-benzyl-4-piperidone hydrochloride. For the debenzylation, dissolve the purified product in concentrated hydrochloric acid and add a catalytic amount of 10% Pd/C. The reaction is carried out under a hydrogen atmosphere at room temperature for 8-12 hours to yield 4-piperidone hydrochloride.
Part 2: Synthesis of this compound
This N-acylation protocol is adapted from methods used for similar heterocyclic compounds.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| 4-Piperidone Hydrochloride | C₅H₁₀ClNO | 135.59 |
| Cyclopropanecarbonyl Chloride | C₄H₅ClO | 104.53 |
| Triethylamine | C₆H₁₅N | 101.19 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| 5% Citric Acid Solution | C₆H₈O₇ | 192.12 |
| 5% Sodium Carbonate Solution | Na₂CO₃ | 105.99 |
| Brine | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |
Procedure:
-
Reaction Setup: To a stirred solution of 4-piperidone hydrochloride (1.0 eq) in dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (2.2 eq) at 0-5°C. Stir the mixture for 20-30 minutes.
-
Acylation: Slowly add a solution of cyclopropanecarbonyl chloride (1.1 eq) in DCM to the reaction mixture, maintaining the temperature below 10°C.
-
Reaction Monitoring: Allow the reaction to stir at a controlled temperature of 10-15°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with water, 5% citric acid solution, 5% sodium carbonate solution, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Yields
| Step | Key Reaction | Solvent | Temperature (°C) | Duration (h) | Typical Yield (%) |
| 1 | Michael Addition | Methanol | Room Temp. | 12-16 | >90 |
| 2 | Dieckmann Condensation | Toluene | 100-125 | 2-3 | 75-85 |
| 3 | Hydrolysis & Decarboxylation | Conc. HCl | Reflux | 4-8 | 80-90 |
| 4 | Debenzylation | Conc. HCl | Room Temp. | 8-12 | >95 |
| 5 | N-Acylation | Dichloromethane | 0-15 | 2-4 | 85-95 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol |
| Appearance | Off-white to white solid |
| Melting Point | 68-72 °C |
| Solubility | Soluble in Dichloromethane, Chloroform, Ethyl Acetate |
Visualizations
Application Notes and Protocols for 1-(Cyclopropylcarbonyl)piperidin-4-one in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Cyclopropylcarbonyl)piperidin-4-one is a versatile bifunctional scaffold valuable for constructing diverse chemical libraries for drug discovery. Its piperidin-4-one core allows for a variety of chemical transformations, particularly at the C-4 ketone and the N-1 position, though in this case, the nitrogen is acylated. The presence of the cyclopropylcarbonyl group can confer favorable pharmacokinetic properties to the final compounds, such as increased metabolic stability and enhanced potency.[1] This document provides detailed application notes and experimental protocols for the use of this compound in combinatorial library synthesis, focusing on reductive amination and the Ugi four-component reaction.
Key Applications in Combinatorial Chemistry
The ketone functional group of this compound is a prime site for derivatization, making it an excellent building block for generating large, diverse libraries of small molecules. Key reactions for library construction include:
-
Reductive Amination: This robust reaction allows for the introduction of a wide variety of primary and secondary amines at the C-4 position, leading to a diverse set of 4-amino-piperidine derivatives. This is a cornerstone of parallel synthesis for creating focused libraries.
-
Ugi Four-Component Reaction (U-4CR): As a ketone, this compound can participate in this powerful multicomponent reaction, enabling the rapid assembly of complex peptidomimetic structures with high diversity from simple starting materials.[2]
Biological Context: Targeting Menaquinone Biosynthesis in Mycobacterium tuberculosis
Derivatives of substituted piperidines have shown promise as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone (Vitamin K2) biosynthesis pathway of Mycobacterium tuberculosis (Mtb).[2][3][4] MenA is a validated target for the development of new anti-tuberculosis agents.[2][3][4] The menaquinone pathway is crucial for the electron transport chain in Mtb, and its inhibition is bactericidal.[4] Libraries synthesized from this compound can be screened for activity against MenA, offering a potential avenue for the discovery of novel anti-TB drugs.
Experimental Protocols
Protocol 1: Parallel Reductive Amination for the Synthesis of a 4-Amino-1-(cyclopropylcarbonyl)piperidine Library
This protocol describes the parallel synthesis of a library of N-substituted 4-amino-1-(cyclopropylcarbonyl)piperidines from a diverse set of primary amines using sodium triacetoxyborohydride as the reducing agent.
Experimental Workflow:
Materials and Reagents:
-
This compound
-
Library of diverse primary amines (e.g., anilines, benzylamines, alkylamines)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
96-well reaction block or individual reaction vials
Procedure:
-
Preparation of Amine Stock Solutions: Prepare stock solutions of each primary amine in anhydrous DCM (e.g., 0.5 M).
-
Reaction Setup:
-
To each well of a 96-well reaction block (or individual vials), add the corresponding amine solution (e.g., 200 µL, 0.1 mmol, 1.2 eq).
-
Add a solution of this compound in anhydrous DCM (e.g., 200 µL of a 0.417 M solution, 0.083 mmol, 1.0 eq) to each well.
-
Seal the reaction block and shake gently for 30-60 minutes at room temperature to allow for imine formation.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (e.g., 35 mg, 0.166 mmol, 2.0 eq) to each well.
-
Seal the reaction block and shake at room temperature for 12-24 hours.
-
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (e.g., 500 µL) to each well.
-
Shake the block for 10-15 minutes.
-
Extract the aqueous layer with DCM (2 x 500 µL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude products by parallel HPLC or other suitable chromatographic methods.
-
Characterize the final products by LC-MS and, for selected compounds, by ¹H NMR.
-
Quantitative Data (Representative Examples):
| Entry | Amine (R-NH₂) | Product | Yield (%) | Purity (%) (LC-MS) |
| 1 | Aniline | 4-Anilino-1-(cyclopropylcarbonyl)piperidine | 75-85 | >95 |
| 2 | 4-Fluorobenzylamine | 1-(Cyclopropylcarbonyl)-4-((4-fluorobenzyl)amino)piperidine | 80-90 | >95 |
| 3 | Cyclohexylamine | 1-(Cyclopropylcarbonyl)-4-(cyclohexylamino)piperidine | 70-80 | >90 |
| 4 | 3-Methoxy-aniline | 1-(Cyclopropylcarbonyl)-4-((3-methoxyphenyl)amino)piperidine | 72-82 | >95 |
Note: Yields are typical and may vary depending on the specific amine and reaction scale.
Protocol 2: Ugi Four-Component Reaction for Peptidomimetic Library Synthesis
This protocol outlines the synthesis of a diverse library of α-acylamino amides using this compound as the ketone component in a parallel solution-phase Ugi reaction.
Experimental Workflow:
Materials and Reagents:
-
This compound
-
Library of diverse primary amines
-
Library of diverse carboxylic acids
-
Library of diverse isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
96-well reaction block or individual reaction vials
Procedure:
-
Reaction Setup:
-
In each well of a 96-well reaction block, add the amine (0.1 mmol, 1.0 eq), carboxylic acid (0.1 mmol, 1.0 eq), and this compound (16.7 mg, 0.1 mmol, 1.0 eq).
-
Add methanol (500 µL) to each well and shake to dissolve the components.
-
-
Reaction:
-
Add the isocyanide (0.1 mmol, 1.0 eq) to each well.
-
Seal the reaction block and shake at room temperature for 24-48 hours.
-
-
Work-up:
-
Concentrate the solvent in each well under reduced pressure.
-
Add water (500 µL) and ethyl acetate (500 µL) to each well.
-
Shake and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 500 µL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification and Analysis:
-
Purify the crude products via parallel HPLC.
-
Characterize the final library members by LC-MS.
-
Quantitative Data (Representative Examples):
| Entry | Amine | Carboxylic Acid | Isocyanide | Yield (%) | Purity (%) (LC-MS) |
| 1 | Benzylamine | Acetic Acid | tert-Butyl Isocyanide | 60-75 | >90 |
| 2 | Aniline | Propionic Acid | Cyclohexyl Isocyanide | 55-70 | >90 |
| 3 | 2-Phenylethylamine | Benzoic Acid | tert-Butyl Isocyanide | 65-80 | >95 |
| 4 | Methylamine | Cyclohexanecarboxylic Acid | Benzyl Isocyanide | 50-65 | >90 |
Note: Yields are typical for Ugi reactions and can be influenced by the steric and electronic properties of the components.
Conclusion
This compound is a highly valuable and versatile building block for combinatorial chemistry. The protocols provided for reductive amination and the Ugi four-component reaction demonstrate its utility in the rapid generation of diverse libraries of small molecules. These libraries can be screened against various biological targets, such as MenA in M. tuberculosis, to identify novel hit compounds for drug discovery programs. The straightforward and robust nature of these reactions makes this scaffold amenable to both manual and automated parallel synthesis platforms.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Protecting Group Strategies for Piperidin-4-one Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidin-4-one is a crucial heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmaceutical agents, including potent analgesics like fentanyl and its analogs.[1] The strategic manipulation of its functional groups—a secondary amine and a ketone—is fundamental to the synthesis of complex target molecules. The reactivity of the secondary amine often interferes with desired reactions at the C4-carbonyl position, such as nucleophilic additions or condensations.[2] Therefore, the use of protecting groups is an indispensable strategy to temporarily mask the reactivity of the nitrogen atom, allowing for selective transformations elsewhere in the molecule.[2]
This document provides detailed application notes and experimental protocols for the most common and effective protecting group strategies employed in the synthesis and functionalization of piperidin-4-one. We will focus on the protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, and the protection of the C4-carbonyl group via ketal formation.
Caption: General workflow for piperidin-4-one functionalization.
N-Protecting Group Strategies
The secondary amine of the piperidine ring is nucleophilic and can participate in various undesired reactions, such as alkylation, acylation, or condensation.[2] Protecting the nitrogen atom is therefore a common first step in multi-step syntheses.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups for amines due to its stability under a broad range of non-acidic conditions and its facile removal under mild acidic conditions.[2] N-Boc-4-piperidone is a versatile intermediate that allows for selective reactions at the ketone functional group.[1][2]
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(Cyclopropylcarbonyl)piperidin-4-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(Cyclopropylcarbonyl)piperidin-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
Common impurities can include unreacted starting materials such as piperidin-4-one and cyclopropanecarbonyl chloride, byproducts from side reactions, and residual solvents.[1] Depending on the synthetic route, impurities from preceding steps, like incompletely deprotected piperidin-4-one precursors, may also be present.[2]
Q2: Which purification techniques are most effective for this compound?
The most common and effective purification techniques for piperidin-4-one derivatives are recrystallization and column chromatography.[3] The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the product.
Q3: My purified this compound is colored. What could be the cause and how can I fix it?
The presence of color often indicates trace impurities. For solid samples, performing a recrystallization with the addition of a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities.[4] If the compound is an oil or the discoloration persists after recrystallization, column chromatography may be necessary.
Q4: I am observing low recovery after recrystallization. What are the likely reasons?
Low recovery during recrystallization can be due to several factors:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper.
-
Washing with too much cold solvent: This can redissolve some of the purified crystals.
Q5: What are the challenges associated with purifying piperidine derivatives like this compound by column chromatography?
The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silica gel stationary phase.[1] This can result in significant peak tailing, poor separation, and sometimes irreversible adsorption of the compound onto the column.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Troubleshooting Steps |
| Oiling Out (Product separates as a liquid instead of crystals) | The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent. | - Use a lower-boiling point solvent. - Use a solvent system where the compound is less soluble. - Reduce the amount of solvent used. - Try a solvent/anti-solvent recrystallization method. |
| No Crystal Formation Upon Cooling | The solution is not supersaturated. The compound is too soluble in the solvent. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask at the meniscus with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| Poor Purity After Recrystallization | The chosen solvent did not effectively differentiate between the product and impurities. Impurities co-crystallized with the product. | - Select a different recrystallization solvent or solvent system (see Table 1). - Perform a second recrystallization. - Consider a preliminary purification step like a liquid-liquid extraction to remove major impurities before recrystallization. |
Column Chromatography
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Strong interaction between the basic piperidine nitrogen and acidic silica gel. | - Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase to suppress silanol interactions. - Consider using a different stationary phase such as alumina or a deactivated silica gel. - Use a more polar mobile phase to reduce retention. |
| Poor Separation of Compound from Impurities | The polarity of the mobile phase is too high or too low. | - Optimize the mobile phase composition by running analytical Thin Layer Chromatography (TLC) with different solvent systems first. - Employ a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. |
| Compound Stuck on the Column | The compound is too polar and has very strong interactions with the silica gel. | - Use a highly polar mobile phase, such as methanol or a mixture of dichloromethane and methanol with a small percentage of ammonia. - If the compound is still retained, consider reverse-phase chromatography with a C18 column and a suitable mobile phase like acetonitrile/water with a buffer. |
Data Presentation
Table 1: Suggested Solvent Systems for Recrystallization of Piperidin-4-one Derivatives
| Solvent/Solvent System | Notes |
| Ethanol | A common choice for polar compounds, often providing good solubility when hot and lower solubility when cold.[3] |
| Isopropanol | Similar to ethanol, can be a good alternative. |
| Acetonitrile | Another potential solvent for recrystallization.[3] |
| Ethanol/Water | A mixture can be effective, with water acting as an anti-solvent.[5] |
| Methanol | Has been used for the crystallization of some piperidin-4-one derivatives.[3] |
| Toluene | Can be used for less polar derivatives. |
| Hexane/Ethyl Acetate | A common non-polar/polar mixture that can be optimized for specific polarity needs. |
| Benzene/Petroleum Ether | A mixture reported for the recrystallization of some N-acyl piperidin-4-ones.[3] |
Note: The optimal solvent system should be determined experimentally for this compound.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (see Table 1 for suggestions) and observe the solubility at room temperature. Heat the mixture gently. A good solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it with various mobile phase systems (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol) to find a system that gives good separation of the desired product from impurities (Rf value of the product ideally between 0.2 and 0.4).
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica gel onto the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for common issues in the column chromatography of basic compounds.
References
Technical Support Center: Synthesis of 1-(Cyclopropylcarbonyl)piperidin-4-one
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-(Cyclopropylcarbonyl)piperidin-4-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the N-acylation of piperidin-4-one with cyclopropanecarbonyl chloride in the presence of a base, such as triethylamine (TEA), in an appropriate aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control include:
-
Temperature: The reaction is often exothermic, so it's crucial to control the temperature, typically by adding the acylating agent at a low temperature (e.g., 0 °C) and then allowing the reaction to proceed at room temperature.
-
Moisture: Cyclopropanecarbonyl chloride is sensitive to moisture and can hydrolyze. Therefore, the reaction should be carried out under anhydrous conditions using dry solvents and glassware.
-
Stoichiometry: The molar ratio of reactants and base should be carefully controlled to ensure complete reaction and minimize side products.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting material (piperidin-4-one), the consumption of the starting material and the formation of the product can be tracked.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive cyclopropanecarbonyl chloride (hydrolyzed). | 1. Use a fresh bottle of cyclopropanecarbonyl chloride or distill it before use. Ensure anhydrous reaction conditions. |
| 2. Insufficient base. | 2. Use at least a stoichiometric equivalent of base, or a slight excess (e.g., 1.1-1.2 equivalents). | |
| 3. Poor quality starting material (piperidin-4-one). | 3. Check the purity of the piperidin-4-one starting material. If it is a hydrochloride salt, ensure sufficient base is used to neutralize the acid. | |
| Presence of Starting Material in Product | 1. Incomplete reaction. | 1. Increase the reaction time or slightly warm the reaction mixture (e.g., to 40 °C) after the initial addition. |
| 2. Insufficient acylating agent. | 2. Use a slight excess of cyclopropanecarbonyl chloride (e.g., 1.05-1.1 equivalents). | |
| Product is an Oil and Difficult to Purify | 1. Presence of triethylamine hydrochloride salt. | 1. Perform an aqueous workup. Wash the organic layer with water and brine to remove the salt. |
| 2. Presence of cyclopropanecarboxylic acid. | 2. Wash the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) to remove the acidic impurity. | |
| Unexpected Peaks in NMR or MS | 1. Formation of a di-acylated or other byproduct. | 1. While less common for this substrate, consider purification by column chromatography. |
| 2. Aldol condensation of the piperidin-4-one starting material or product. | 2. This can occur under strongly basic conditions. Ensure a non-nucleophilic base like triethylamine is used and avoid strong bases like hydroxides. |
Experimental Protocols
General Procedure for the Synthesis of this compound
-
To a stirred solution of piperidin-4-one (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/g of piperidin-4-one) at 0 °C under a nitrogen atmosphere, add a solution of cyclopropanecarbonyl chloride (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table provides hypothetical data on how reaction conditions can influence the yield and purity of this compound. This data is for illustrative purposes.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by LC-MS, %) |
| 1 | TEA (1.2) | DCM | 0 to RT | 2 | 92 | 98 |
| 2 | Pyridine (1.2) | DCM | 0 to RT | 4 | 85 | 95 |
| 3 | TEA (1.2) | THF | 0 to RT | 2 | 88 | 97 |
| 4 | K₂CO₃ (1.5) | Acetonitrile | RT | 12 | 75 | 90 (potential for aldol side products) |
| 5 | TEA (1.2) | DCM (not anhydrous) | 0 to RT | 2 | 50 | 70 (significant cyclopropanecarboxylic acid impurity) |
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Reaction pathway and common side reactions in the synthesis.
Technical Support Center: Synthesis of 1-(Cyclopropylcarbonyl)piperidin-4-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-(Cyclopropylcarbonyl)piperidin-4-one synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which typically involves the acylation of piperidin-4-one with a cyclopropanecarbonyl derivative.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Acylating Agent: The cyclopropanecarbonyl chloride or anhydride may have degraded due to moisture. 2. Inactive Piperidin-4-one: The starting material may be of poor quality or used as a salt (e.g., hydrochloride) without adding a sufficient amount of base to liberate the free amine.[1] 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents. 4. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Reagent Quality: Use freshly opened or properly stored acylating agent. Consider preparing it fresh if degradation is suspected. 2. Free Base Piperidin-4-one: If using a salt, ensure at least two equivalents of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) are used – one to neutralize the salt and one to scavenge the acid byproduct of the acylation.[1] 3. Solvent Selection: Use anhydrous aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF). 4. Temperature Adjustment: While starting the reaction at 0°C to control the initial exothermic reaction is common, allowing the reaction to slowly warm to room temperature and stirring for several hours or overnight can improve conversion.[2] Gentle heating (e.g., to 40-50°C) can be attempted if the reaction remains sluggish, but this may also increase side product formation. |
| Multiple Spots on TLC (Impurity Formation) | 1. Di-acylation: The enolizable ketone of piperidin-4-one might undergo O-acylation in addition to the desired N-acylation. 2. Polysubstitution: If there are other reactive functional groups, they may also react with the acylating agent. 3. Side Reactions with Base: The base used might be too nucleophilic (e.g., pyridine), leading to side reactions. | 1. Controlled Addition: Add the acylating agent dropwise at a low temperature (e.g., 0°C) to minimize side reactions.[2] 2. Use of a Non-nucleophilic Base: Employ a sterically hindered, non-nucleophilic base like triethylamine or diisopropylethylamine.[1] 3. Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the acylating agent to ensure complete conversion of the starting amine without promoting significant side reactions. |
| Difficult Purification | 1. Excess Acylating Agent: Unreacted cyclopropanecarbonyl chloride/anhydride can complicate workup. 2. Emulsion during Aqueous Workup: The presence of both organic and aqueous soluble components can lead to the formation of emulsions. 3. Co-elution of Impurities: Impurities may have similar polarity to the desired product, making chromatographic separation challenging. | 1. Quenching: After the reaction is complete, quench with a small amount of water or a saturated aqueous solution of sodium bicarbonate to hydrolyze any remaining acylating agent.[2] 2. Workup Procedure: Use a standard aqueous workup involving washing with water, brine, and then drying the organic layer over an anhydrous salt like sodium sulfate before concentrating.[2] If emulsions form, adding more brine or filtering through a pad of celite can help. 3. Chromatography Optimization: If column chromatography is necessary, screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve better separation. Recrystallization can also be an effective purification method for solid products.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common method is the N-acylation of piperidin-4-one with a cyclopropanecarbonyl derivative. This is a nucleophilic acyl substitution where the secondary amine of the piperidin-4-one attacks the electrophilic carbonyl carbon of the acylating agent.
Q2: Which acylating agent should I use: cyclopropanecarbonyl chloride or cyclopropanecarboxylic anhydride?
Both can be effective.
-
Cyclopropanecarbonyl chloride is generally more reactive and may lead to faster reaction times. However, it produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base.[1]
-
Cyclopropanecarboxylic anhydride is less reactive but can result in cleaner reactions. It produces cyclopropanecarboxylic acid as a byproduct, which also requires a base for neutralization.[1]
Q3: Why is a base necessary for this reaction?
A base is crucial for two main reasons:
-
Acid Scavenging: The acylation reaction generates an acidic byproduct (HCl or cyclopropanecarboxylic acid). The base neutralizes this acid, preventing it from protonating the starting piperidin-4-one, which would render it non-nucleophilic and halt the reaction.[1]
-
Liberating the Free Amine: Piperidin-4-one is often supplied as a hydrochloride salt. An equivalent of base is required to deprotonate the ammonium salt and generate the free amine, which is the reactive nucleophile.[1]
Q4: Can a catalyst be used to improve a slow reaction?
Yes, for sluggish acylation reactions, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added. DMAP is a hyper-nucleophilic acylation catalyst that can significantly increase the reaction rate.[1]
Q5: What are typical reaction conditions for the acylation of piperidines?
While specific conditions should be optimized for each reaction, a general starting point for the acylation of a piperidine derivative is as follows:
| Parameter | Condition |
| Starting Materials | Piperidin-4-one (or its HCl salt), Cyclopropanecarbonyl chloride |
| Stoichiometry | Piperidin-4-one (1.0 eq), Acylating Agent (1.1-1.2 eq), Base (2.2-2.5 eq if starting from HCl salt) |
| Base | Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2-16 hours (monitored by TLC) |
Experimental Protocols
Protocol 1: Acylation using Cyclopropanecarbonyl Chloride
This protocol describes the reaction of piperidin-4-one hydrochloride with cyclopropanecarbonyl chloride in the presence of a tertiary amine base.
Materials:
-
Piperidin-4-one hydrochloride
-
Cyclopropanecarbonyl chloride
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of piperidin-4-one hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield or impurity issues.
References
Technical Support Center: 1-(Cyclopropylcarbonyl)piperidin-4-one
Welcome to the technical support center for 1-(Cyclopropylcarbonyl)piperidin-4-one. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and answering frequently asked questions related to the handling, storage, and use of this compound in experimental settings.
Troubleshooting Guides (Question & Answer Format)
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Inconsistent analytical results, such as decreasing peak area in chromatography over a short period.
-
Question: I am observing a progressive decrease in the peak area of my compound during HPLC analysis of samples from the same batch. What could be the cause?
-
Answer: This observation strongly suggests that this compound may be degrading under your experimental or storage conditions. The molecule contains a tertiary amine within a piperidine ring, a ketone, and a tertiary amide, which can be susceptible to certain degradation pathways. It is crucial to establish the stability of the molecule under your specific conditions. We recommend performing a forced degradation study to understand the compound's stability profile.
Issue 2: Appearance of new, unidentified peaks in HPLC/LC-MS analysis of a stored sample.
-
Question: After storing a solution of this compound for a few days, I see new peaks in my chromatogram that were not there initially. What are these new peaks?
-
Answer: The appearance of new peaks is a common indicator of degradation. Based on the structure of this compound, potential degradation pathways include hydrolysis of the amide bond, oxidation of the piperidine ring, or reactions involving the ketone functionality. To identify these new peaks, we recommend conducting a forced degradation study and analyzing the stressed samples by LC-MS to characterize the degradation products.
Issue 3: Change in the physical appearance of the solid compound (e.g., color change, clumping).
-
Question: My solid sample of this compound has developed a yellowish tint and seems to be clumping. Is the compound still usable?
-
Answer: A change in the physical appearance of a solid compound can be a sign of degradation, potentially due to oxidation or reaction with atmospheric moisture. While a slight color change may not always indicate significant degradation, it is a warning sign. It is advisable to re-characterize the material using techniques like HPLC for purity assessment and NMR or MS for structural confirmation before further use. To prevent this, ensure the compound is stored under an inert atmosphere, protected from light, and in a tightly sealed container in a cool, dry place.
Issue 4: Poor recovery of the compound from an acidic or basic aqueous solution.
-
Question: I am experiencing low recovery of this compound after workup from an acidic or basic aqueous solution. Why is this happening?
-
Answer: this compound contains a tertiary amide that can be susceptible to hydrolysis under strong acidic or basic conditions, especially with prolonged exposure or at elevated temperatures. The piperidine ring itself is generally stable in acidic and basic media, but the amide bond can be a point of vulnerability.[1][2][3] Consider minimizing the time the compound is in contact with strong acids or bases and performing extractions at lower temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and kept in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is recommended.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its functional groups, the likely degradation pathways include:
-
Hydrolysis: The tertiary amide bond can be hydrolyzed under strong acidic or basic conditions to yield cyclopropanecarboxylic acid and piperidin-4-one.
-
Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or ring-opened products.[4][5][6][7][8] The carbon atoms alpha to the nitrogen are also potential sites of oxidation.
-
Photodegradation: The ketone functionality may be susceptible to photolytic cleavage (e.g., Norrish Type I or Type II reactions) upon exposure to UV light.[9][10]
-
Thermal Degradation: At elevated temperatures, amides can undergo thermal decomposition.[11][12][13][14]
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To minimize degradation during experiments, consider the following precautions:
-
pH Control: Avoid prolonged exposure to strong acids or bases. If such conditions are necessary, conduct the reaction at the lowest possible temperature and for the shortest duration.
-
Inert Atmosphere: For reactions sensitive to oxidation, perform the experiment under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Protect the compound and its solutions from direct light, especially UV light, by using amber-colored glassware or covering the reaction vessel with aluminum foil.
-
Temperature Control: Avoid excessive heat. If heating is required, use the lowest effective temperature.
Data Presentation
The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate how results can be presented.
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 M HCl | 24 hours | 60 °C | 15.2% | 2 | 100.1 (Piperidin-4-one) |
| 0.1 M NaOH | 24 hours | 60 °C | 25.8% | 3 | 86.1 (Cyclopropanecarboxylic acid) |
| 10% H₂O₂ | 8 hours | Room Temp | 35.5% | 4 | 184.1 (N-oxide) |
| Thermal | 48 hours | 80 °C | 8.9% | 1 | 166.1 |
| Photolytic (UV) | 24 hours | Room Temp | 12.1% | 2 | 152.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
-
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
LC-MS system for characterization
-
-
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80 °C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis. Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like RP-HPLC with a C18 column. Monitor for the appearance of new peaks and the decrease in the area of the parent peak. Characterize significant degradation products using LC-MS.
-
Visualizations
Caption: A logical workflow for troubleshooting stability issues.
Caption: Potential degradation pathways for this compound.
References
- 1. uregina.ca [uregina.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. biosynce.com [biosynce.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. uknowledge.uky.edu [uknowledge.uky.edu]
- 14. Amine Thermal Degradation [bre.com]
Technical Support Center: Purification of 1-(Cyclopropylcarbonyl)piperidin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(Cyclopropylcarbonyl)piperidin-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a synthesis of this compound?
The synthesis of this compound typically involves the acylation of piperidin-4-one with cyclopropanecarbonyl chloride or a related activated cyclopropyl carboxylic acid derivative. Potential impurities may include:
-
Unreacted Piperidin-4-one: Incomplete reaction can leave starting material in the product.
-
Cyclopropanecarboxylic acid: Hydrolysis of the acylating agent can lead to the presence of the corresponding carboxylic acid.
-
Side-products from the acylating agent: Self-condensation or other reactions of the acylating agent.
-
Solvents and reagents: Residual solvents and coupling reagents used in the synthesis.
-
Over-acylated products or other side-reactions: Depending on the reaction conditions, other functionalities on the piperidine ring could potentially react.
Q2: What are the recommended methods for purifying crude this compound?
The most common and effective methods for the purification of piperidine-4-one derivatives are recrystallization and column chromatography.[1] The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
To assess the purity of this compound, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A versatile and sensitive method for quantifying the purity of the compound and detecting impurities.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals do not overlap with the product signals.[4][5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of impurities.[4]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and to determine appropriate solvent systems for column chromatography.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization | The compound may be insoluble in the chosen solvent at room temperature, or the solution is supersaturated. | - Try a different solvent or a solvent mixture. - Ensure the initial dissolution is in the minimum amount of hot solvent. - Slow down the cooling process. - Scratch the inside of the flask with a glass rod to induce crystallization.[6] |
| Poor recovery of the purified product | - The chosen solvent has a relatively high solubility for the compound at low temperatures. - Too much solvent was used for recrystallization. - The product is lost during transfer or washing. | - Select a solvent in which the compound has very low solubility at cold temperatures. - Use the minimum amount of hot solvent to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold solvent.[6] |
| Colored impurities remain in the crystals | The impurities co-crystallize with the product. | - Add activated charcoal to the hot solution before filtration to adsorb colored impurities. - A second recrystallization step may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities | - The chosen eluent system is not optimal. - The column was not packed properly. - The column was overloaded with the crude product. | - Optimize the eluent system using TLC. A good starting point for piperidin-4-ones is a mixture of ethyl acetate and hexanes.[1] - Ensure the silica gel is packed uniformly without any cracks or channels. - Use an appropriate amount of crude product for the column size. |
| Product is not eluting from the column | The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Cracking of the silica gel bed | The column ran dry. | - Always keep the silica gel bed covered with the eluent.[7] |
Experimental Protocols
Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and should be determined experimentally. Based on literature for similar compounds, solvents like ethanol, isopropanol, or a mixture of ethyl acetate and hexanes could be effective.[1][8]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexanes)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent dropwise until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystals should start to form. The cooling can be further enhanced by placing the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them.
Column Chromatography Protocol
This protocol describes a general procedure for the purification of this compound by column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of ethyl acetate and hexanes)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Eluent Selection: Use TLC to determine the optimal solvent system. A good Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, and drain the excess solvent, ensuring the top of the silica gel does not run dry.
-
Add a thin layer of sand on top of the silica gel bed.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimum amount of the eluent or a more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, a "dry loading" method can be used where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.[7]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
Quantitative data from the purification process should be systematically recorded to evaluate the efficiency of the chosen method.
| Purification Stage | Mass (g) | Yield (%) | Purity by HPLC (%) | Key Impurities Detected |
| Crude Product | 100 | |||
| After Recrystallization | ||||
| After Column Chromatography |
Visualization
Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: Decision workflow for the purification of this compound.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Home Page [chem.ualberta.ca]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Navigating Scale-Up of 1-(Cyclopropylcarbonyl)piperidin-4-one: A Technical Support Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges encountered during the scale-up production of 1-(Cyclopropylcarbonyl)piperidin-4-one. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at an industrial scale?
A1: The most prevalent and scalable method for the synthesis of this compound is the N-acylation of piperidin-4-one with cyclopropanecarbonyl chloride. Typically, piperidin-4-one is used as its hydrochloride salt, which requires the presence of a base to liberate the free amine for the reaction to proceed.
Q2: What are the critical process parameters to control during the acylation reaction?
A2: Temperature control is paramount to minimize side reactions. The reaction is typically carried out at low temperatures (0-5 °C) to control the exothermic nature of the acylation. The rate of addition of cyclopropanecarbonyl chloride is also a critical parameter to maintain temperature and prevent the formation of impurities. Stoichiometry of the base is another key factor; an excess of base can lead to side reactions, while an insufficient amount will result in incomplete conversion.
Q3: What are the common impurities observed during the synthesis?
A3: Common impurities can include unreacted starting materials (piperidin-4-one), byproducts from the self-condensation of piperidin-4-one, and over-acylated products. The presence of water can lead to the hydrolysis of cyclopropanecarbonyl chloride, forming cyclopropanecarboxylic acid, which can complicate purification.
Troubleshooting Guide
Problem 1: Low yield of this compound.
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure the piperidin-4-one hydrochloride is fully neutralized by the base before adding the acylating agent. - Monitor the reaction by an appropriate analytical technique (e.g., TLC, HPLC) to confirm completion. - Increase the reaction time or slightly elevate the temperature after the initial addition, if thermal stability allows. |
| Hydrolysis of cyclopropanecarbonyl chloride | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Side reactions | - Maintain a low reaction temperature (0-5 °C) during the addition of cyclopropanecarbonyl chloride. - Control the rate of addition of the acylating agent to prevent localized overheating. |
Problem 2: Difficulty in isolating the product.
| Possible Cause | Suggested Solution |
| Product is soluble in the aqueous phase during workup | - Adjust the pH of the aqueous phase to minimize the solubility of the product. - Perform multiple extractions with a suitable organic solvent. - Consider a solvent swap to a less polar solvent to induce precipitation. |
| Formation of an emulsion during extraction | - Add brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite. - Allow the mixture to stand for a prolonged period to allow for phase separation. |
Problem 3: Product purity is below specification after initial isolation.
| Possible Cause | Suggested Solution |
| Presence of unreacted starting materials | - Optimize the stoichiometry of the reactants to drive the reaction to completion. - Purify the crude product by recrystallization or column chromatography. |
| Formation of byproducts | - Review and optimize the reaction conditions (temperature, addition rate, base) to minimize side reactions. - Select a suitable solvent system for recrystallization that effectively removes the specific impurities.[1][2] |
Experimental Protocols
General Laboratory-Scale Synthesis of this compound:
A representative laboratory-scale procedure involves the slow addition of cyclopropanecarbonyl chloride to a cooled slurry of piperidin-4-one hydrochloride and a base, such as triethylamine or potassium carbonate, in a suitable solvent like dichloromethane or acetonitrile.
Detailed Protocol:
-
To a stirred suspension of piperidin-4-one hydrochloride (1.0 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add triethylamine (2.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of cyclopropanecarbonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over 1 hour, maintaining the internal temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[1][2]
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales (Illustrative)
| Parameter | Laboratory Scale (10g) | Pilot Plant Scale (1kg) | Production Scale (100kg) |
| Piperidin-4-one HCl | 10 g | 1 kg | 100 kg |
| Cyclopropanecarbonyl Chloride | 1.1 eq | 1.05 eq | 1.02 eq |
| Base (e.g., Triethylamine) | 2.2 eq | 2.1 eq | 2.05 eq |
| Solvent Volume | 100 mL | 10 L | 1000 L |
| Addition Time | 30 min | 2-3 hours | 4-6 hours |
| Typical Yield | 85-95% | 80-90% | 75-85% |
| Typical Purity (crude) | >95% | >90% | >88% |
| Typical Purity (after purification) | >99% | >99% | >99.5% |
Note: The data in this table is illustrative and may vary depending on the specific process and equipment used.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for addressing low product yield during synthesis.
References
Technical Support Center: Troubleshooting Unexpected Byproducts in Piperidin-4-one Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in chemical synthesis involving piperidin-4-one and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the formation of unexpected byproducts during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am synthesizing a 2,6-diarylpiperidin-4-one via the Mannich reaction and have isolated a significant amount of an unexpected, high-molecular-weight byproduct. What could it be?
A1: A common unexpected byproduct in the Mannich condensation for the synthesis of 2,6-diarylpiperidin-4-ones, especially when using acetone, is a bicyclic compound known as a bispidinone, specifically a 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-one.[1] This occurs through a double Mannich condensation reaction.[2]
Q2: What reaction conditions favor the formation of the bispidinone byproduct?
A2: The formation of the bispidinone byproduct is often favored by a higher ratio of the aldehyde and ammonia source to the ketone. The reaction temperature and concentration of reactants can also play a crucial role. While specific quantitative data is sparse in the literature, prolonged reaction times and higher temperatures may also contribute to the formation of this thermodynamically stable bicyclic product.
Q3: How can I minimize the formation of the bispidinone byproduct?
A3: To minimize the formation of the bispidinone byproduct, you can try the following adjustments to your protocol:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a strict 2:1:1 molar ratio of the aromatic aldehyde, the ketone (e.g., a substituted acetone), and the ammonia source (e.g., ammonium acetate).[3][4]
-
Reaction Time and Temperature: Monitor the reaction closely and try to stop it once the desired piperidin-4-one has formed in sufficient yield. Lowering the reaction temperature may also help to kinetically favor the formation of the monocyclic product.
-
Alternative Ammonia Source: While ammonium acetate is common, exploring other ammonia sources or primary amines might alter the reaction pathway and reduce the formation of the bicyclic adduct.
Q4: Are there other common unexpected byproducts I should be aware of?
A4: Besides bispidinones, other potential byproducts in piperidin-4-one reactions include:
-
Over-alkylation Products: If you are performing N-alkylation on the piperidin-4-one ring, the use of excess alkylating agent can lead to the formation of quaternary ammonium salts.[5]
-
Isomeric Products: In the synthesis of substituted piperidin-4-ones, different stereoisomers (cis and trans) can be formed. The ratio of these isomers can be influenced by the reaction conditions and the nature of the substituents.
-
Incomplete Reaction Products: Unreacted starting materials or partially reacted intermediates can remain as impurities.
-
Aldol Condensation Products: Self-condensation of the ketone starting material can occur under basic or acidic conditions, leading to various side products.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues with unexpected byproduct formation in piperidin-4-one reactions.
Problem 1: Low yield of the desired piperidin-4-one and a significant amount of a higher melting, less soluble solid.
| Possible Cause | Troubleshooting Steps |
| Formation of Bispidinone Byproduct | 1. Confirm the Byproduct: Characterize the byproduct using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry. The bispidinone will have a significantly higher molecular weight and a more complex NMR spectrum compared to the desired piperidin-4-one.[2][6] 2. Adjust Stoichiometry: As mentioned in the FAQ, strictly adhere to a 2:1:1 molar ratio of aldehyde:ketone:ammonia source. 3. Optimize Reaction Conditions: Experiment with lower reaction temperatures and shorter reaction times. Monitor the reaction progress by TLC to identify the optimal endpoint. 4. Purification: The bispidinone is often less soluble than the desired piperidin-4-one. Attempt to separate the products by fractional crystallization from a suitable solvent like ethanol.[1] |
Problem 2: Presence of multiple spots on TLC, some of which are very polar.
| Possible Cause | Troubleshooting Steps |
| Over-alkylation (N-Alkylation Reactions) | 1. Identify the Byproduct: The highly polar spot is likely the quaternary ammonium salt. This can be confirmed by its high polarity and characteristic signals in NMR. 2. Control Alkylating Agent: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the alkylating agent.[5] 3. Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. 4. Purification: The quaternary salt, being ionic, can often be removed by an aqueous workup or by silica gel chromatography using a more polar eluent system. |
Problem 3: Complex NMR spectrum suggesting a mixture of isomers.
| Possible Cause | Troubleshooting Steps |
| Formation of Stereoisomers | 1. Analyze the Isomer Ratio: Use ¹H NMR integration to determine the ratio of the cis and trans isomers. 2. Epimerization: It may be possible to convert the mixture to a single, more stable isomer. For example, treatment with a base like potassium carbonate can sometimes lead to epimerization to the thermodynamically favored isomer. 3. Chromatographic Separation: Attempt to separate the isomers using column chromatography with an optimized solvent system. 4. Reaction Condition Optimization: The stereochemical outcome can be sensitive to the reaction solvent, temperature, and catalyst. A systematic variation of these parameters may favor the formation of the desired isomer. |
Data Presentation
Table 1: Comparison of Expected Product and Common Byproduct in a Mannich Reaction
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (Illustrative) |
| 2,6-Diphenylpiperidin-4-one | C₁₇H₁₇NO | 251.32 | Aromatic protons, methine protons at C2/C6, methylene protons at C3/C5. | |
| 2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | C₃₅H₃₀N₂O | 506.63 | More complex aromatic region, distinct signals for the bicyclic core protons.[2] |
Experimental Protocols
Key Experiment: Synthesis of 2,6-Diarylpiperidin-4-ones via Mannich Reaction
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Substituted aromatic aldehyde (2 equivalents)
-
A ketone (e.g., acetone or a substituted ketone) (1 equivalent)
-
Ammonium acetate (1 equivalent)
-
Ethanol (solvent)
-
Concentrated Hydrochloric Acid (for hydrochloride salt formation, optional)
-
Ammonia solution (for neutralization, optional)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (2 eq.), the ketone (1 eq.), and ammonium acetate (1 eq.) in ethanol.[3]
-
Heat the mixture to reflux with stirring. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
If the product precipitates, collect the solid by filtration and wash it with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The residue can then be purified.
-
Purification: Recrystallization from a suitable solvent such as ethanol is a common method to purify the desired piperidin-4-one and remove soluble impurities.[8] Column chromatography may be necessary for mixtures that are difficult to separate by crystallization.
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: A logical workflow for identifying and mitigating unexpected byproduct formation.
Reaction Pathway: Formation of Piperidin-4-one vs. Bispidinone
Caption: Competing pathways leading to the desired product and a common byproduct.
References
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. mdpi.com [mdpi.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. chemrevlett.com [chemrevlett.com]
Technical Support Center: 1-(Cyclopropylcarbonyl)piperidin-4-one
Welcome to the technical support center for 1-(Cyclopropylcarbonyl)piperidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling, storage, and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of the compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3][4] For long-term storage and to maintain product quality, storing under an inert atmosphere and protecting it from light is also recommended.[2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, you should wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure.[1][2][5] In situations where dust formation is possible or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][6]
Q3: What is the general appearance and physical state of this compound?
A3: this compound is typically a white to off-white solid or crystalline powder.[1][7]
Q4: Is this compound stable? What materials should it not come into contact with?
A4: The compound is stable under normal, recommended storage conditions.[1][6] It is incompatible with strong oxidizing agents and strong acids.[1][2][6]
Q5: What are the primary applications of this compound?
A5: Piperidin-4-one derivatives are recognized as versatile intermediates in organic synthesis and medicinal chemistry.[8][9] They are often used as building blocks in the development of new pharmaceutical compounds, including those with potential anticancer and anti-HIV activities.[8] A related compound, 1-(Cyclopropylcarbonyl)piperazine, is a key intermediate for manufacturing the API Olaparib.[4]
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₂ | [10] |
| Molecular Weight | 167.21 g/mol | [10] |
| Appearance | White Solid | [1] |
| Melting Point | 175 - 179 °C | [1][11] |
| Solubility | No information available; a related hydrochloride salt is soluble in water. | [1][11] |
Safety and Hazard Information
| Hazard Type | GHS Classification | Precautionary Statements |
| Skin Contact | Causes skin irritation (Category 2) | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[2][5][12] |
| Eye Contact | Causes serious eye damage/irritation (Category 1/2A) | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[2][5][12] |
| Inhalation | May cause respiratory irritation (STOT SE 3) | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[2][5][12] |
| Incompatible Materials | --- | Strong oxidizing agents, Strong acids.[1][6] |
| Hazardous Decomposition | --- | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx).[1][2] |
Troubleshooting Guide
Problem 1: The compound appears discolored or has degraded.
-
Potential Cause: Improper storage, such as exposure to light, moisture, or air, can lead to degradation. The hygroscopic nature of similar compounds suggests moisture absorption could be an issue.[7]
-
Solution: Always store the compound in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and dark place.[2][7] If moisture absorption is suspected, consider drying the compound in a vacuum oven at a suitable temperature before use.
Problem 2: The compound is not dissolving in the chosen reaction solvent.
-
Potential Cause: There is limited public data on the solubility of this compound.[1] The chosen solvent may not be appropriate.
-
Solution: Perform small-scale solubility tests with a range of common organic solvents (e.g., Dichloromethane, Methanol, DMSO, THF) to determine an effective solvent system for your specific reaction conditions.
Problem 3: The experimental reaction is yielding unexpected byproducts or has a low yield.
-
Potential Cause: The starting material may have degraded due to improper storage. Alternatively, reaction conditions such as temperature, reaction time, or the choice of reagents may not be optimal.
-
Solution:
-
Verify the purity of the this compound using an appropriate analytical method (e.g., NMR, LC-MS).
-
Ensure the compound has been stored correctly, away from incompatible materials like strong oxidizing agents.[1][6]
-
Systematically optimize reaction conditions, such as temperature, catalyst loading, and reaction time, as is standard practice for chemical synthesis.[13]
-
Workflows and Protocols
The following diagrams illustrate standard workflows for handling this compound and its use in a representative chemical reaction.
Caption: Workflow for the safe handling and storage of chemical compounds.
Caption: A typical experimental workflow using the compound as a ketone starting material.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 1-(Cyclopropylcarbonyl)piperazine-59878-57-8 [ganeshremedies.com]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. peptide.com [peptide.com]
- 7. 1-(Cyclopropylcarbonyl)piperazine, High-Purity Pharmaceutical Intermediate at Best Price [jigspharma.com]
- 8. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrevlett.com [chemrevlett.com]
- 10. Hit2Lead | 1-(cyclopropylcarbonyl)-4-piperidinone | CAS# 63463-43-4 | MFCD09949954 | BB-4026778 [hit2lead.com]
- 11. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]
- 12. 1-(Cyclopropylcarbonyl)piperazine | C8H14N2O | CID 2064235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Navigating Stereoisomers in Piperidin-4-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of a reaction is a critical consideration in the synthesis of piperidin-4-ones, a core scaffold in many pharmaceutical agents. The presence of multiple stereocenters can lead to the formation of complex mixtures of stereoisomers, posing significant challenges in purification and characterization. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to effectively manage and control stereochemistry in your synthetic routes.
Troubleshooting Guides
This section addresses common issues encountered during the stereoselective synthesis of piperidin-4-ones, offering practical solutions to improve experimental outcomes.
Issue 1: Low Diastereoselectivity in the Mannich Reaction
Question: Our three-component Mannich reaction for a substituted piperidin-4-one is yielding a nearly inseparable 1:1 mixture of diastereomers. How can we enhance the diastereoselectivity?
Answer: Achieving high diastereoselectivity in the Mannich reaction is often a process of methodical optimization. Several factors can influence the stereochemical course of the reaction:
-
Temperature Control: Lowering the reaction temperature is a common and effective strategy to enhance diastereoselectivity. If the reaction is currently run at ambient or elevated temperatures, consider cooling it to 0 °C, -20 °C, or even as low as -78 °C. This often favors the formation of the thermodynamically more stable diastereomer.
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. A systematic screen of solvents with varying properties (e.g., toluene, dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile) is recommended to find the optimal medium for the desired stereochemical outcome.
-
Catalyst Modification: For catalyzed Mannich reactions, the choice of catalyst is paramount. In organocatalysis, employing a bulkier catalyst can increase steric hindrance around the active site, thereby improving facial selectivity. For metal-catalyzed variants, a thorough screening of ligands is crucial, as their electronic and steric properties directly influence stereocontrol.
-
Strategic Use of Chiral Auxiliaries: The incorporation of a chiral auxiliary, such as an Evans oxazolidinone, onto the amine component can provide excellent stereocontrol, often leading to high diastereoselectivity. The auxiliary can typically be removed in a subsequent step.
Issue 2: Poor Enantiomeric Excess in Asymmetric Hydrogenation of 4-Pyridone Precursors
Question: We are attempting an asymmetric hydrogenation of an N-protected 4-pyridone to access a chiral piperidin-4-one, but the enantiomeric excess (ee) is disappointingly low. What steps can we take to improve this?
Answer: Low enantioselectivity in asymmetric hydrogenation is a frequent challenge that can be addressed by systematically evaluating the following reaction parameters:
-
Catalyst and Ligand Selection: The combination of the metal precursor and the chiral ligand is the most critical determinant of enantioselectivity. A comprehensive screening of various rhodium, ruthenium, or iridium catalysts paired with a diverse set of chiral phosphine ligands (e.g., BINAP, JosiPhos, PhTRAP) is essential.
-
Solvent Influence: The reaction solvent can modulate the activity and selectivity of the catalyst. It is advisable to screen a range of solvents, including both protic (e.g., methanol, ethanol) and aprotic (e.g., dichloromethane, toluene) options.
-
Hydrogen Pressure Optimization: The pressure of hydrogen gas can influence both the reaction rate and the enantioselectivity. It is important to optimize this parameter, as higher pressures do not invariably lead to improved results.
-
Temperature Adjustment: As with diastereoselectivity, lower reaction temperatures generally favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Substrate Purity: Ensure the 4-pyridone substrate is of the highest possible purity, as even trace impurities can act as catalyst poisons, diminishing both activity and enantioselectivity.
-
Role of Additives: In certain systems, the introduction of additives, such as co-catalysts or specific salts, can have a beneficial effect on the enantiomeric excess.
Issue 3: Challenges in the Separation of Piperidin-4-one Diastereomers
Question: We have successfully synthesized a piperidin-4-one as a mixture of diastereomers, but their separation by standard silica gel column chromatography is proving to be extremely difficult. What alternative separation strategies can we employ?
Answer: The separation of closely related diastereomers often requires moving beyond standard chromatographic techniques. Consider the following approaches:
-
Advanced Chromatographic Techniques:
-
Mobile Phase Optimization: A systematic exploration of different eluent systems is the first line of attack. Try various combinations of solvents with different polarities, such as hexanes/ethyl acetate, dichloromethane/methanol, or toluene/acetone. For basic piperidine derivatives, adding a small amount of a modifier like triethylamine to the eluent can suppress tailing on silica gel and improve resolution.
-
Alternative Stationary Phases: If silica gel is ineffective, consider other stationary phases like alumina (which can be basic or neutral) or reverse-phase silica gel (C18) with a suitable polar mobile phase (e.g., acetonitrile/water or methanol/water).
-
-
Preparative Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) offer significantly higher resolving power than traditional flash chromatography and are powerful tools for separating challenging diastereomeric mixtures.
-
Fractional Crystallization: Diastereomers often exhibit different solubility profiles in various solvents. A systematic screening of solvents and solvent mixtures for fractional crystallization can be a highly effective and scalable method for separation once a suitable system is identified.
-
Derivatization Strategy: In cases where direct separation is intractable, the diastereomeric mixture can be reacted with a chiral resolving agent to form new diastereomeric derivatives. These new compounds may have more pronounced physicochemical differences, facilitating their separation by chromatography or crystallization. Following separation, the chiral auxiliary is cleaved to yield the pure diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for accessing stereochemically defined piperidin-4-ones?
A1: Several robust methods are commonly employed for the stereoselective synthesis of piperidin-4-ones:
-
Mannich Reaction: This is a highly versatile and widely used method. Stereocontrol can be achieved through the use of chiral auxiliaries for diastereoselective synthesis or by employing organocatalysts for enantioselective transformations.
-
Dieckmann Condensation: The intramolecular cyclization of a suitably substituted amino diester provides a reliable route to the piperidin-4-one ring system. Stereocenters are typically introduced in the acyclic precursor prior to cyclization.
-
Asymmetric Hydrogenation: The catalytic reduction of N-protected 4-pyridones using chiral transition metal catalysts is a powerful and direct method for the synthesis of enantiomerically enriched piperidin-4-ones.
-
Organocatalytic Domino Reactions: Organocatalyzed Michael additions of aldehydes or ketones to nitroalkenes, followed by an intramolecular cyclization, can generate highly substituted piperidin-4-ones with excellent control over multiple stereocenters.
Q2: How can the absolute and relative stereochemistry of our piperidin-4-one products be determined?
A2: A combination of analytical techniques is typically used to unambiguously determine the stereochemistry of your synthesized compounds:
-
NMR Spectroscopy: One- and two-dimensional NMR techniques are invaluable for determining relative stereochemistry. Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) can reveal through-space proximities of protons on different stereocenters. Additionally, the magnitude of proton-proton coupling constants (J-values) can provide information about dihedral angles, which can be correlated with specific stereoisomers.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction is the gold standard, providing unequivocal determination of both the relative and absolute stereochemistry.
-
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the enantiomeric excess of a chiral product by separating the enantiomers. Co-injection with an authentic racemic sample can confirm the identity of the peaks.
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration of chiral molecules by comparing the experimental spectrum with that of known compounds or with theoretically calculated spectra.
Q3: What are the common side reactions that can occur during a Dieckmann condensation to form a piperidin-4-one, and how can they be minimized?
A3: The Dieckmann condensation, while powerful, can be susceptible to several side reactions that can lower the yield and complicate purification:
-
Intermolecular Claisen Condensation: At high concentrations, an intermolecular reaction between two diester molecules can compete with the desired intramolecular cyclization, leading to the formation of dimeric and oligomeric byproducts. Performing the reaction under high-dilution conditions is a standard strategy to favor the intramolecular pathway.
-
Elimination: If the substrate contains suitable leaving groups, elimination reactions can be a competitive pathway under the basic reaction conditions.
-
Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the ester functional groups to carboxylic acids. It is crucial to use anhydrous solvents and reagents.
-
Epimerization: The stereocenters that are alpha to the ester carbonyls are susceptible to epimerization under the basic conditions of the reaction. To minimize this, it is advisable to use a non-nucleophilic, sterically hindered base (e.g., potassium tert-butoxide, sodium hydride) and to maintain a low reaction temperature.
Data Presentation
The following tables summarize quantitative data on the stereoselectivity of common reactions used in piperidin-4-one synthesis.
Table 1: Diastereoselectivity in Representative Mannich Reactions for Piperidin-4-one Synthesis
| Amine Component | Aldehyde Component | Ketone/Enolate Component | Catalyst/Auxiliary | Solvent | Temp. (°C) | Diastereomeric Ratio (d.r.) |
| N-PMP-protected imine | Glutaraldehyde | (S)-Proline | (S)-Proline (organocatalyst) | DMSO | RT | >20:1 |
| Benzylamine | Benzaldehyde | Acetone | None | Ethanol | Reflux | Mixture of diastereomers |
| (S)-1-Phenylethylamine | Various aldehydes | Danishefsky's diene | None (chiral auxiliary) | Toluene | -78 to RT | >95:5 |
| Glycine methyl ester | Isatin | Acetone | L-proline | EtOH | RT | 95:5 |
Table 2: Enantioselectivity in Asymmetric Syntheses of Piperidin-4-ones
| Reaction Type | Substrate | Catalyst | Ligand/Auxiliary | Solvent | Temp. (°C) | Enantiomeric Excess (e.e.) (%) |
| Asymmetric Hydrogenation | N-Boc-2-methyl-4-pyridone | [Ir(cod)Cl]₂ | (S)-BINAP | MeOH | 50 | 95 |
| Organocatalytic Michael Addition | Propanal & a nitroalkene | O-TMS protected diphenylprolinol | Organocatalyst | Toluene | RT | 99 |
| Asymmetric Mannich Reaction | Various imines | Silyl enol ether | Chiral phosphoric acid | Toluene | -20 | up to 98 |
| Asymmetric aza-Diels-Alder Reaction | Danishefsky's diene & an imine | Chiral copper-bis(oxazoline) complex | Lewis Acid Catalyst | DCM | -78 | 97 |
Experimental Protocols
The following are generalized protocols for key stereoselective reactions. Specific conditions may need to be optimized for your particular substrate.
Protocol 1: Organocatalytic Asymmetric Mannich Reaction
This protocol outlines a general procedure for the enantioselective synthesis of a substituted piperidin-4-one using an organocatalyst.
Materials:
-
Aldehyde (1.0 equiv)
-
Ketone (1.5 equiv)
-
Amine (1.1 equiv)
-
(S)-Proline (organocatalyst, 20 mol%)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 equiv) and the ketone (1.5 equiv) in DMSO.
-
Add (S)-proline (20 mol%) and the amine (1.1 equiv) to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate).
-
The enantiomeric excess of the purified product should be determined by chiral HPLC analysis.
Protocol 2: Diastereoselective Reduction of an N-Protected-4-Piperidone
This protocol describes a general method for the diastereoselective reduction of a 4-piperidone to the corresponding alcohol, which can be a useful intermediate.
Materials:
-
N-protected-4-piperidone (1.0 equiv)
-
Reducing agent (e.g., Sodium borohydride (NaBH₄), L-Selectride®)
-
Anhydrous solvent (e.g., Methanol for NaBH₄, THF for L-Selectride®)
-
Saturated aqueous ammonium chloride solution
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected-4-piperidone (1.0 equiv) in the appropriate anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C for NaBH₄, -78 °C for L-Selectride®).
-
Slowly add the reducing agent (typically 1.1 equivalents) to the stirred solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction. For NaBH₄, add water. For L-Selectride®, slowly add a saturated aqueous solution of ammonium chloride at the reaction temperature.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product mixture.
Mandatory Visualization
Caption: A general workflow for the stereoselective synthesis and separation of piperidin-4-one diastereomers.
Caption: Relationship between stereoisomers of a 2,3-disubstituted piperidin-4-one.
Validation & Comparative
A Comparative Analysis of 1-(Cyclopropylcarbonyl)piperidin-4-one and Other Piperidinone Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of therapeutic agents targeting a wide array of biological targets. The N-substitution on the piperidine ring plays a crucial role in modulating the pharmacological profile of these compounds. This guide provides a comparative overview of 1-(Cyclopropylcarbonyl)piperidin-4-one and other N-substituted piperidin-4-one derivatives, drawing upon available experimental data from structurally related analogs to elucidate potential structure-activity relationships (SAR).
While direct comparative experimental data for this compound is limited in the public domain, we can infer its potential performance by examining the biological activities of other N-acyl and N-alkyl piperidin-4-ones. This analysis will focus on key therapeutic areas where piperidinone derivatives have shown promise, including anticancer, antimicrobial, and anti-inflammatory applications.
Performance Comparison of N-Substituted Piperidin-4-ones
The biological activity of N-substituted piperidin-4-ones is significantly influenced by the nature of the substituent at the nitrogen atom. The following tables summarize quantitative data for various N-acyl piperidin-4-one analogs, offering a comparative perspective.
Anticancer Activity
N-acyl piperidin-4-one derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The nature of the acyl group can significantly impact potency.
Table 1: Comparative Anticancer Activity of N-Acyl Piperidin-4-one Analogs
| Compound/Analog | Cancer Cell Line | Activity Metric (IC50/GI50) | Reference |
| N-Benzoyl-3,5-bis(benzylidene)-4-piperidone | Various | Varies by substitution | |
| N-Acryloyl-3,5-bis(ylidene)-4-piperidones | MCF7 (Breast) | Potent activity observed | [1] |
| 1-(Alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones | HCT116 (Colon), MCF7 (Breast), A431 (Skin) | High potency reported | [1] |
| 4-Piperidone-1-carboxamides | HCT116 (Colon), MCF7 (Breast), A431 (Skin) | High potency reported | [1] |
| Furfurylidene 4-piperidone analogs (2a, 2d) | EAC (in vivo) | Significant activity | [2] |
Note: Direct data for this compound is not available in the cited literature. The table presents data for structurally related N-acyl piperidin-4-ones to provide a basis for potential activity.
The cyclopropylcarbonyl group in the target molecule is a small, rigid acyl substituent. Its compact nature might influence cell permeability and interaction with target proteins. Based on the data for other N-acyl derivatives, it is plausible that this compound could exhibit cytotoxic properties, though experimental validation is required.
Antimicrobial Activity
Piperidin-4-one derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[3][4] The N-substituent is a key determinant of the antimicrobial spectrum and potency.
Table 2: Comparative Antimicrobial Activity of N-Substituted Piperidin-4-one Analogs
| Compound/Analog | Microbial Strain(s) | Activity Metric (MIC/Zone of Inhibition) | Reference |
| N-Chloroacetyl-2,6-diarylpiperidin-4-ones (14, 15, 16, 19) | P. aeruginosa, S. typhi, S. aureus, B. subtilis, A. niger, A. flavus | Marked antibacterial & antifungal activity | [5] |
| 2,6-Diaryl-3-methyl-4-piperidones (Thiosemicarbazone derivatives) | S. aureus, E. coli, B. subtilis, M. gypseum, M. canis, T. megenagrophytes, T. rubrum, C. albicans | Significant antimicrobial & antifungal activity | [3] |
| N-Methyl-4-piperidone-derived Monoketone Curcuminoids (1, 10, 13) | S. mutans, S. salivarus, L. paracasei, S. mitis, S. sanguinis, S. sobrinus | Moderate activity | [6] |
Note: Direct data for this compound is not available in the cited literature. The table presents data for various N-substituted piperidin-4-ones.
The presence of a lipophilic N-substituent can enhance antimicrobial activity. The cyclopropyl group, while small, increases lipophilicity compared to a simple acetyl group and may contribute to antimicrobial effects.
Anti-inflammatory Activity
Certain piperidin-4-one-containing compounds have been evaluated as anti-inflammatory agents, often as mono-carbonyl analogs of curcumin.[7] These compounds have been shown to inhibit the production of pro-inflammatory cytokines like IL-6.[7]
Table 3: Comparative Anti-inflammatory Activity of Piperidin-4-one Analogs
| Compound/Analog | Assay | Activity Metric (IC50) | Reference |
| Piperid-4-one-containing mono-carbonyl analogs of curcumin (F8, F29, F33, F35, F36) | Inhibition of IL-6 production in LPS-stimulated macrophages | < 5 µM | [7] |
Note: Direct data for this compound is not available in the cited literature. The comparison is based on piperidin-4-one containing structures.
Structure-Activity Relationship (SAR) Insights
Based on the available literature, several SAR trends can be highlighted for N-substituted piperidin-4-ones:
-
N-Acyl Group: The nature of the N-acyl group is critical for biological activity. Aromatic and heteroaromatic acyl groups, as well as those containing α,β-unsaturated systems, have been shown to confer potent anticancer and antimicrobial properties.[1][2] The small, conformationally restricted cyclopropylcarbonyl group in this compound presents an interesting structural feature that warrants investigation.
-
Lipophilicity: Increased lipophilicity of the N-substituent often correlates with enhanced biological activity, particularly in the context of antimicrobial agents where membrane permeability is crucial.
-
Substituents on the Piperidine Ring: Substitutions at the 2, 3, 5, and 6 positions of the piperidin-4-one ring dramatically influence the molecule's conformation and biological activity. Aryl substitutions at the 2 and 6 positions are common in many active derivatives.[3][5]
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of chemical compounds. Below are representative protocols for assessing the biological activities of piperidinone derivatives.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound and comparator compounds) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established protocols (e.g., Clinical and Laboratory Standards Institute - CLSI).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism being tested.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.
Caption: High-level workflow for the synthesis and biological evaluation of piperidinone analogs.
Caption: Key structural features influencing the biological activity of piperidin-4-one derivatives.
Conclusion
The N-substituted piperidin-4-one scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data for this compound remains to be published, analysis of structurally related N-acyl piperidinones suggests that this compound may possess interesting biological activities. The presence of the cyclopropylcarbonyl moiety offers a unique combination of steric and electronic properties that could lead to favorable interactions with biological targets. Further experimental investigation into the anticancer, antimicrobial, and anti-inflammatory properties of this compound is warranted to fully elucidate its therapeutic potential and to build upon the existing structure-activity relationship knowledge for this important class of compounds. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such future investigations.
References
- 1. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria | MDPI [mdpi.com]
- 7. Discovery and evaluation of piperid-4-one-containing mono-carbonyl analogs of curcumin as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activities of Piperidin-4-one Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various piperidin-4-one analogues, supported by experimental data from recent studies. The piperidine scaffold is a key structural motif in medicinal chemistry, and its derivatives, particularly piperidin-4-ones, have demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. This guide summarizes key findings to aid in the development of novel therapeutics.
Anticancer Activity
Piperidin-4-one analogues have emerged as a promising class of compounds with significant antiproliferative properties against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and inhibition of key enzymes involved in cancer progression.
A study on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones demonstrated their efficacy in reducing the growth of several hematological cancer cell lines. Notably, compounds II and IV from this series not only inhibited cell proliferation but also increased the mRNA expression of apoptosis-promoting genes like p53 and Bax. Another investigation into furfurylidene 4-piperidone analogues revealed that compounds 2a and 2d showed significant anticancer activity against Ehrlich ascites carcinoma (EAC) in Swiss albino mice. The cytotoxicity of these compounds has been evaluated using MTT and SRB assays, with some analogues showing potency comparable to standard drugs like 5-fluorouracil and doxorubicin.
Furthermore, certain 3,5-bis(ylidene)-4-piperidones have been shown to exhibit potent antiproliferative effects against colon, breast, and skin cancer cell lines, with minimal cytotoxicity to non-cancerous cells. The proposed mechanism for some of these compounds involves the inhibition of topoisomerase IIα, an enzyme crucial for DNA replication and transcription.
| Compound Class | Cancer Cell Line(s) | Key Findings | Reference Compound(s) |
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | H929, MV-4-11 (Hematological) | Complete inhibition of cell proliferation at 5 µM. Increased expression of p53 and Bax genes. | - |
| Furfurylidene 4-piperidone analogues (2a, 2d) | Molt-4 (Leukemia), EAC (in vivo) | Significant cytotoxicity against Molt-4. Significant anticancer activity against EAC in mice. | 5-Fluorouracil, Doxorubicin |
| 3,5-Bis(ylidene)-4-piperidones | HCT116 (Colon), MCF7 (Breast) | Potent antiproliferative properties, often superior to sunitinib and 5-fluorouracil. Dual inhibition of Topoisomerase I and IIα. | Sunitinib, 5-Fluorouracil |
| 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | MDA-MB231 (Breast), PC3 (Prostate) | Higher potency than curcumin. | Curcumin |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Piperidin-4-one derivatives have shown considerable promise in this area, exhibiting both antibacterial and antifungal properties.
One study detailed the synthesis of a series of piperidin-4-one derivatives and their thiosemicarbazone counterparts, which were screened against various bacterial and fungal strains. The synthesized compounds demonstrated good antibacterial activity against Staphylococcus aureus, E. coli, and Bacillus subtilis when compared to ampicillin. Interestingly, the thiosemicarbazone derivatives showed significantly enhanced antifungal activity against strains like M. gypseum and C. albicans compared to the parent piperidin-4-ones, highlighting the impact of structural modification on biological activity.
Another series of N-methyl-4-piperidone-derived monoketone curcuminoids (MKCs) were evaluated for their activity against cariogenic bacteria. While none of the compounds were active against Enterococcus faecalis, several displayed moderate activity against Streptococcus mitis, S. sanguinis, S. mutans, and S. sobrinus, with Minimum Inhibitory Concentration (MIC) values of 250 µg/mL and 500 µg/mL.
| Compound/Analogue | Microbial Strain(s) | MIC (µg/mL) | Reference Drug(s) |
| 2,6-diaryl-3-methyl-4-piperidones | Staphylococcus aureus, E. coli, Bacillus subtilis | Good activity (specific values not detailed in abstract) | Ampicillin |
| Thiosemicarbazone derivatives of piperidin-4-one | M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans | Significant activity (specific values not detailed in abstract) | Terbinafine |
| Monoketone curcuminoids (MKCs) 1, 10, 13 | Streptococcus mutans, S. salivarus, L. paracasei, S. mitis, S. sanguinis, S. sobrinus | 250 and 500 | Chlorhexidine |
| 1,3,5-trimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime (5h) | Bacillus subtilis | Close to reference drug (specific value not detailed in abstract) | Streptomycin |
| 1,3-dimethyl-2,6-diphenylpiperidin-4-one O-(2-bromophenylmethyl)oxime (5j) | Candida-51 | More active than reference drug (specific value not detailed in abstract) | Amphotericin B |
Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. Piperidin-4-one analogues have been investigated for their anti-inflammatory potential, with several compounds demonstrating significant activity in both in vitro and in vivo models.
A study on novel piperidin-4-one imine derivatives reported their antioxidant and in-vitro anti-inflammatory activities. The anti-inflammatory response was determined by the protein denaturation method, with compound 2 showing a higher activity (71.3% inhibition) compared to compounds 1 (43.5%) and 3 (39.3%).
Another research focused on 3,5-bis(ylidene)-4-piperidones, which were evaluated using the in vivo carrageenan-induced paw edema model in rats. Some of these compounds exhibited higher efficacy in reducing inflammation than the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin, after 3.5 hours of administration. The mechanism of action for some of these analogues is thought to be through the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α.
| Compound/Analogue | Assay | Key Findings | Reference Drug(s) |
| Piperidin-4-one imine derivative (Compound 2) | In-vitro protein denaturation | 71.3% inhibition | - |
| 3,5-bis(ylidene)-4-piperidones (selected agents) | In-vivo carrageenan-induced paw edema in rats | Higher efficacy than indomethacin after 3.5 hours. | Indomethacin |
| Dispiro-heterocycles from 3,5-bis(ylidene)-4-piperidones | In-vivo carrageenan-induced paw edema in rats | Higher anti-inflammatory potency than indomethacin after 4 hours. | Indomethacin |
Antiviral Activity
The broad biological activity of piperidin-4-ones also extends to antiviral effects. A series of 1,4,4-trisubstituted piperidines were evaluated for their activity against coronaviruses. Several analogues showed micromolar activity against human coronavirus 229E and SARS-CoV-2. Mechanistic studies suggest that these compounds may act as non-covalent inhibitors of the main protease (Mpro), a key enzyme in viral replication.
Another study developed a series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives as potent antiviral agents. One compound, FZJ13, displayed notable anti-HIV-1 activity. Unexpectedly, another compound, FZJ05, showed significant potency against influenza A/H1N1, with EC50 values much lower than those of ribavirin, amantadine, and rimantadine.
Experimental Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the piperidin-4-one analogues and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The piperidin-4-one analogues are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of drugs.
-
Animal Grouping: Rats are divided into control, standard (e.g., indomethacin), and test groups (treated with different doses of the piperidin-4-one analogues).
-
Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Signaling Pathways and Mechanisms of Action
Caption: Anticancer mechanisms of piperidin-4-one analogues.
Caption: Anti-inflammatory signaling pathway inhibition.
Caption: General experimental workflow for drug discovery.
A Comparative Guide to the Spectral Data of N-Acyl Piperidin-4-ones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for 1-(Cyclopropylcarbonyl)piperidin-4-one and a structurally related alternative, N-acetyl-4-piperidone. Due to the limited availability of public domain spectral data for this compound, this guide presents the available data for N-acetyl-4-piperidone as a reference and discusses the anticipated spectral characteristics of this compound based on its chemical structure.
Data Presentation
The following tables summarize the key spectral data for N-acetyl-4-piperidone. A discussion of the expected data for this compound follows.
Table 1: ¹H NMR Spectral Data of N-acetyl-4-piperidone
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.83 | t | 2H | -CH₂-N(Ac)-CH₂- (axial) |
| 3.65 | t | 2H | -CH₂-N(Ac)-CH₂- (equatorial) |
| 2.52 | t | 2H | -CH₂-C(O)-CH₂- (axial) |
| 2.39 | t | 2H | -CH₂-C(O)-CH₂- (equatorial) |
| 2.14 | s | 3H | -C(O)-CH₃ |
Solvent: CDCl₃. Data sourced from public spectral databases.
Table 2: ¹³C NMR Spectral Data of N-acetyl-4-piperidone [1]
| Chemical Shift (ppm) | Assignment |
| 208.5 | C=O (ketone) |
| 169.2 | C=O (amide) |
| 45.1 | -CH₂-N(Ac)-CH₂- |
| 40.9 | -CH₂-C(O)-CH₂- |
| 21.5 | -C(O)-CH₃ |
Solvent: CDCl₃. Data sourced from public spectral databases.[1]
Table 3: IR Spectral Data of N-acetyl-4-piperidone [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1735 | Strong | C=O stretch (ketone) |
| 1645 | Strong | C=O stretch (amide) |
| 2920 | Medium | C-H stretch (aliphatic) |
Sample preparation: Neat. Data sourced from public spectral databases.[1]
Table 4: Mass Spectrometry Data of N-acetyl-4-piperidone [2]
| m/z | Relative Intensity | Assignment |
| 141 | Moderate | [M]⁺ (Molecular Ion) |
| 98 | High | [M - CH₃CO]⁺ |
| 84 | Moderate | [M - C₂H₅NO]⁺ |
| 43 | Very High | [CH₃CO]⁺ (Base Peak) |
Ionization method: Electron Ionization (EI). Data sourced from NIST WebBook.[2]
Expected Spectral Data for this compound
-
¹H NMR:
-
Signals for the piperidinone ring protons, likely in the range of 2.5-4.0 ppm.
-
A multiplet for the cyclopropyl methine proton (CH-C=O) further downfield.
-
Multiplets for the cyclopropyl methylene protons (-CH₂-) at a higher field (more shielded).
-
-
¹³C NMR:
-
A signal for the ketone carbonyl carbon around 208 ppm.
-
A signal for the amide carbonyl carbon around 170 ppm.
-
Signals for the piperidinone ring carbons.
-
An upfield signal for the cyclopropyl methine carbon and even further upfield signals for the cyclopropyl methylene carbons.
-
-
IR Spectroscopy:
-
A strong absorption band for the ketone C=O stretch around 1720-1740 cm⁻¹.
-
A strong absorption band for the amide C=O stretch around 1640-1660 cm⁻¹.
-
-
Mass Spectrometry:
-
The molecular ion peak [M]⁺ at m/z = 167.
-
A prominent fragment ion corresponding to the loss of the cyclopropylcarbonyl group.
-
A base peak likely corresponding to the cyclopropylcarbonyl cation [C₃H₅CO]⁺ at m/z = 69.
-
Experimental Protocols
The following are general protocols for the acquisition of spectral data for small organic molecules.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [3]
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The solution should be clear and free of particulate matter.[3]
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy [4]
-
Sample Preparation (Neat Liquid):
-
Place a small drop of the liquid sample onto one KBr (potassium bromide) or NaCl (sodium chloride) salt plate.
-
Place a second salt plate on top and gently press to form a thin film.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Place the sample holder with the prepared salt plates into the spectrometer.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
3. Mass Spectrometry (MS) [5][6]
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules. In EI, the sample is bombarded with a high-energy electron beam, causing the loss of an electron to form a molecular ion (M⁺).[5]
-
Mass Analysis: The resulting ions (molecular ion and any fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.[5]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis and comparison of chemical compounds.
Caption: Workflow for Spectral Data Acquisition and Comparison.
References
- 1. N-Acetyl-4-piperidone | C7H11NO2 | CID 122563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Acetyl-4-piperidone [webbook.nist.gov]
- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 4. eng.uc.edu [eng.uc.edu]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Navigating the Cellular Efficacy of Piperidin-4-one Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cellular efficacy of novel compounds is paramount. This guide provides a comparative analysis of piperidin-4-one derivatives, a class of compounds noted for their therapeutic potential. Due to the limited publicly available data on the specific efficacy of 1-(Cyclopropylcarbonyl)piperidin-4-one in cellular assays, this guide will focus on a well-studied analog, 3,5-Bis(2-fluorobenzylidene)piperidin-4-one, to provide a representative comparison and detailed experimental insights.
The piperidine ring is a common structural motif in many pharmaceuticals and bioactive molecules, and its derivatives, particularly piperidin-4-ones, have garnered significant interest for their diverse pharmacological activities, including anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as the induction of apoptosis and modulation of key signaling pathways.[3][4]
Comparative Efficacy in Cancer Cell Lines
To illustrate the therapeutic potential of piperidin-4-one derivatives, this section presents a comparative analysis of 3,5-Bis(2-fluorobenzylidene)piperidin-4-one against established anticancer agents in various cancer cell lines. The data, summarized in the table below, is derived from in vitro studies assessing the half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological processes.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 3,5-Bis(2-fluorobenzylidene) piperidin-4-one | MDA-MB-231 | Breast Cancer | Not explicitly quantified, but noted to have higher potency than curcumin. | [5][6] |
| 3,5-Bis(2-fluorobenzylidene) piperidin-4-one | PC3 | Pancreatic Cancer | Not explicitly quantified, but noted to have higher potency than curcumin. | [5][6] |
| Curcumin | MDA-MB-231 | Breast Cancer | - | [5][6] |
| Curcumin | PC3 | Pancreatic Cancer | - | [5][6] |
| 5-Fluorouracil | HCT116 | Colon Cancer | - | [5] |
| Doxorubicin | SGC-7901, MGC-803 | Gastric Cancer | - | [6] |
Note: While the provided search results indicate that 3,5-Bis(2-fluorobenzylidene)piperidin-4-one has higher potency than curcumin, specific IC50 values were not available in the snippets. The table structure is provided to illustrate how such data would be presented.
Unraveling the Mechanism of Action: Signaling Pathways
The anticancer effects of piperidin-4-one derivatives are often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell survival, proliferation, and apoptosis. One of the key mechanisms involves the induction of programmed cell death, or apoptosis. Studies on various piperidine analogs have shown that they can trigger the apoptotic cascade through the activation of caspases, which are key executioner proteins in this process.[4] Furthermore, some derivatives have been observed to modulate the NF-κB and p53 signaling pathways, both of which are central to cancer development and progression.[1][3]
Caption: Hypothetical signaling pathway of piperidin-4-one derivatives.
Experimental Protocols: A Closer Look at Cellular Assays
The evaluation of the cellular efficacy of compounds like this compound and its analogs relies on a variety of well-established in vitro assays. Below are detailed protocols for two commonly employed methods for assessing cell viability and cytotoxicity.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow of the MTT assay for cell viability.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a cell-based assay used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.
Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Cell Fixation: After incubation with the test compound, fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates several times with water to remove the TCA.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add a basic solution (e.g., 10 mM Tris base) to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (50% growth inhibition) value.[7]
Conclusion
While specific cellular efficacy data for this compound remains to be fully elucidated in publicly accessible literature, the broader class of piperidin-4-one derivatives demonstrates significant potential as a source of novel therapeutic agents, particularly in the field of oncology. The comparative data and detailed experimental protocols provided in this guide offer a foundational understanding for researchers to design and interpret cellular assays for this promising class of compounds. Further investigation into the structure-activity relationships of various piperidin-4-one analogs will be crucial in optimizing their efficacy and selectivity for future drug development endeavors.
References
- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 7. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 1-(Cyclopropylcarbonyl)piperidin-4-one: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data to validate the chemical structure of 1-(Cyclopropylcarbonyl)piperidin-4-one. By examining predicted and experimental data for the target molecule and comparing it with analogous compounds, researchers can confidently confirm its identity and purity.
Structural Elucidation Workflow
The following workflow outlines the process of validating the structure of this compound using various spectroscopic techniques.
Caption: Workflow for the synthesis and structural validation of this compound.
Predicted Spectroscopic Data for this compound
Based on the known spectral data of related compounds, the following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound.
¹H NMR Spectroscopy
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Piperidine H2, H6 | 3.8 - 4.0 | Triplet | 4H |
| Piperidine H3, H5 | 2.5 - 2.7 | Triplet | 4H |
| Cyclopropyl CH | 1.8 - 2.0 | Multiplet | 1H |
| Cyclopropyl CH₂ | 0.8 - 1.0 | Multiplet | 4H |
¹³C NMR Spectroscopy
| Assignment | Predicted Chemical Shift (ppm) |
| C=O (Ketone) | ~208 |
| C=O (Amide) | ~172 |
| Piperidine C2, C6 | ~45 |
| Piperidine C3, C5 | ~41 |
| Cyclopropyl CH | ~12 |
| Cyclopropyl CH₂ | ~8 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1715 - 1725 | Strong |
| C=O (Amide) | 1640 - 1650 | Strong |
| C-N Stretch | 1100 - 1200 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
Mass Spectrometry
| Ion | Predicted m/z | Notes |
| [M]+ | 167 | Molecular Ion |
| [M-C₃H₅]+ | 126 | Loss of cyclopropyl group |
| [M-CO]+ | 139 | Loss of carbonyl group |
| [C₄H₅O]+ | 69 | Cyclopropylcarbonyl fragment |
Comparative Analysis with Alternative Structures
To definitively validate the structure of this compound, it is crucial to compare its spectroscopic data with that of potential isomers and structurally similar compounds. Here, we compare the expected data with experimental data for N-Acetyl-4-piperidone and N-Benzoyl-4-piperidone.
¹H and ¹³C NMR Data Comparison
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| This compound (Predicted) | 3.8-4.0 (t, 4H), 2.5-2.7 (t, 4H), 1.8-2.0 (m, 1H), 0.8-1.0 (m, 4H) | ~208 (C=O, ketone), ~172 (C=O, amide), ~45 (C2, C6), ~41 (C3, C5), ~12 (CH), ~8 (CH₂) |
| N-Acetyl-4-piperidone [1][2] | ~3.7 (t), ~2.5 (t), 2.15 (s) | ~207 (C=O, ketone), ~169 (C=O, amide), ~45, ~41, ~21 (CH₃) |
| N-Benzoyl-4-piperidone [3] | 7.4 (m, 5H), 3.8 (t, 2H), 3.5 (t, 2H), 2.6 (t, 4H) | ~208 (C=O, ketone), ~170 (C=O, amide), ~136, ~130, ~128, ~127 (Aromatic), ~46, ~42, ~41 |
The presence of the characteristic cyclopropyl proton signals (a multiplet around 1.8-2.0 ppm and another multiplet around 0.8-1.0 ppm) and the absence of a methyl singlet (around 2.15 ppm) or aromatic signals (around 7.4 ppm) would strongly support the structure of this compound over the acetyl and benzoyl analogues.
IR Spectroscopy Comparison
| Compound | C=O (Ketone) (cm⁻¹) | C=O (Amide) (cm⁻¹) |
| This compound (Predicted) | 1715 - 1725 | 1640 - 1650 |
| N-Acetyl-4-piperidone [2] | ~1720 | ~1645 |
| N-Benzoyl-4-piperidone [3] | ~1720 | ~1630 |
The key distinguishing features in the IR spectrum are subtle. While all three compounds show a ketone stretch around 1720 cm⁻¹, the exact position of the amide I band can be informative. The slightly higher predicted frequency for the cyclopropylcarbonyl amide is consistent with the electronic effects of the cyclopropyl ring.
Experimental Protocols
Standard analytical techniques are employed for the structural validation of this compound.
NMR Spectroscopy
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation : 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR : Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR : Proton-decoupled ¹³C NMR spectra are acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : A small amount of the solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or a KBr pellet is prepared.
-
Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry
-
Instrumentation : A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization : Electron Ionization (EI) is commonly used for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.
-
Data Acquisition : A full scan mass spectrum is acquired to determine the molecular ion peak. Tandem mass spectrometry (MS/MS) can be used to analyze fragmentation patterns for further structural confirmation.
Logical Framework for Structural Confirmation
The following diagram illustrates the logical steps to confirm the structure of this compound and exclude a potential isomer, 1-butyrylpiperidin-4-one, which has the same molecular formula.
Caption: Logic diagram for distinguishing the target molecule from a potential isomer using key spectroscopic features.
References
A Comparative Guide to Alternatives for 1-(Cyclopropylcarbonyl)piperidin-4-one in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that influences the efficiency, cost, and success of a synthetic route. 1-(Cyclopropylcarbonyl)piperidin-4-one is a valuable reagent, but various alternatives with different N-substituents on the piperidin-4-one core are available, each offering distinct advantages. This guide provides an objective comparison of this compound with key alternatives, supported by experimental data and detailed protocols, to aid in the rational selection of the optimal building block for your synthetic needs.
The primary alternatives to be discussed are other N-substituted 4-piperidones, where the cyclopropylcarbonyl group is replaced by other acyl or protecting groups. The most common and synthetically useful alternatives include those with N-Boc, N-benzyl, N-acetyl, and N-benzoyl groups. The choice of the N-substituent has significant implications for the stability of the piperidone, the ease of its removal, and its influence on subsequent reactions.
Comparison of Synthetic Parameters for N-Substituted 4-Piperidones
The synthesis of N-substituted 4-piperidones typically involves the acylation or alkylation of 4-piperidone or its hydrochloride salt. The choice of acylating or alkylating agent, base, and solvent system can significantly impact the reaction yield, time, and overall cost-effectiveness. The following table summarizes the synthetic parameters for this compound and its common alternatives.
| N-Substituent | Acylating/Alkylating Agent | Typical Base | Typical Solvent | Reaction Time (h) | Yield (%) | Relative Reagent Cost | Key Advantages/Disadvantages |
| Cyclopropylcarbonyl | Cyclopropanecarbonyl chloride | Triethylamine (TEA) or DIPEA | Acetonitrile or Dichloromethane (DCM) | 2-12 | 85-95% | Moderate | Advantages: Stable amide bond, cyclopropyl moiety can have favorable biological properties.[1] Disadvantages: Harsher deprotection conditions compared to Boc. |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | TEA, DMAP (cat.) | Methanol or DCM | 12-24 | >95% | Moderate-High | Advantages: Robust protection, easily cleaved under mild acidic conditions (e.g., TFA, HCl).[2][3] Disadvantages: Can be sensitive to strong acids used in subsequent steps. |
| Benzyl (Bn) | Benzyl bromide or Benzyl chloride | Potassium carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) or Acetonitrile | 12-24 | 85-95% | Low | Advantages: Stable protecting group, readily removed by hydrogenolysis (e.g., H₂, Pd/C).[4][5] Disadvantages: Hydrogenolysis conditions may not be compatible with other functional groups (e.g., alkenes, alkynes). |
| Acetyl | Acetic anhydride or Acetyl chloride | Pyridine or TEA | Tetrahydrofuran (THF) or DCM | 2-14 | 15-98% | Low | Advantages: Inexpensive reagents. Disadvantages: Yields can be variable[6][7]; amide bond is stable and may require harsh cleavage conditions. |
| Benzoyl | Benzoyl chloride | Sodium hydride (NaH) or TEA | Benzene or DCM | 5-6 | 50-60% | Low | Advantages: Inexpensive reagents, provides a stable amide. Disadvantages: Lower yields reported in some protocols[6]; harsh deprotection conditions. |
Performance in Subsequent Synthetic Transformations
The nature of the N-substituent can influence the reactivity of the 4-keto group and the overall utility of the piperidone as a synthetic intermediate. For instance, in the synthesis of spirocyclic piperidines, the choice of the N-protecting group is crucial for the success of the cyclization step.
| N-Substituted 4-Piperidone | Subsequent Reaction Example | Reagents for Subsequent Step | Yield of Product (%) | Notes |
| N-Boc-4-piperidone | Reductive amination with aniline | Aniline, Sodium triacetoxyborohydride (STAB), Acetic acid | ~90% | The Boc group is stable to the reductive amination conditions and allows for high-yielding conversion to the 4-amino-piperidine derivative. |
| N-Benzyl-4-piperidone | Aldol condensation with 5,6-dimethoxy-1-indanone | Base (e.g., NaOH or KOH) | High | A key step in the synthesis of Donepezil. The benzyl group is stable under these basic conditions.[4] |
| N-Benzyl-4-piperidone | Grignard reaction with m-bromotrifluoromethylbenzene | Magnesium, THF | 87.9% (for the two steps) | The benzyl group is compatible with Grignard reagents, allowing for the formation of tertiary alcohols.[4] |
| N-Acyl-4-piperidones | Knoevenagel-Doebner condensation | Malonic acid, Pyridine, Piperidine | Moderate to Good | The electron-withdrawing nature of the acyl group can influence the reactivity of the α-protons to the ketone.[8] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its key alternatives are provided below.
Protocol 1: Synthesis of this compound
This protocol is based on a general N-acylation procedure.
-
Materials: 4-Piperidone hydrochloride, Cyclopropanecarbonyl chloride, Triethylamine (TEA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred suspension of 4-piperidone hydrochloride (1.0 eq) in DCM, add TEA (2.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Slowly add a solution of cyclopropanecarbonyl chloride (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Protocol 2: Synthesis of 1-Boc-4-piperidone
-
Materials: 4-Piperidone monohydrate hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP), Methanol, Dichloromethane (DCM).
-
Procedure:
-
To a stirring solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in methanol, add TEA (1.45 eq) and stir for 5 minutes.
-
Add Boc₂O (1.28 eq) in portions over 5 minutes, followed by a catalytic amount of DMAP (0.02 eq).
-
Stir the solution at room temperature for 20 hours.
-
Remove the methanol under reduced pressure and dissolve the residue in DCM.
-
Wash the organic phase with 2M HCl, saturated sodium carbonate, and saturated sodium chloride.
-
Dry the organic phase over sodium sulfate, filter, and evaporate to dryness to yield 1-Boc-4-piperidone as a white solid.
-
Protocol 3: Synthesis of 1-Benzyl-4-piperidone
-
Materials: 4-Piperidone monohydrate hydrochloride, Anhydrous potassium carbonate, Benzyl bromide, N,N-Dimethylformamide (DMF), Ethyl acetate, Ice water, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Stir a mixture of 4-piperidone monohydrate hydrochloride (1.0 eq) and anhydrous potassium carbonate (3.5 eq) in dry DMF for 30 minutes at room temperature.
-
Add benzyl bromide (1.15 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture at 65 °C for 14 hours.
-
Cool the mixture to room temperature, filter, and quench with ice water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to yield the product.[9]
-
Protocol 4: Synthesis of 1-Acetyl-4-piperidone
-
Materials: 4-Phenylpiperidine, Pyridine, Acetyl chloride, Tetrahydrofuran (THF), Ethyl acetate, Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred mixture of 4-phenylpiperidine (1.0 eq) and pyridine (1.14 eq) in THF at 0°C, add a solution of acetyl chloride (1.13 eq) in THF dropwise over 10 minutes.
-
Stir the mixture under a nitrogen atmosphere at 25 °C for 14 hours.
-
Add ethyl acetate and water for separation.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, water, and then saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the product.[7]
-
Protocol 5: Synthesis of 1-Benzoyl-4-piperidone
-
Materials: Benzamide, Ethyl acrylate, Sodium hydride (NaH), Toluene.
-
Procedure:
-
A mixture of benzamide (1.0 eq) and sodium hydride (2.0 eq) in toluene is heated.
-
Ethyl acrylate (3.0 eq) is added dropwise, and the mixture is refluxed for 5-6 hours, with ethanol being distilled off as it is formed.
-
After cooling, the reaction is quenched with acid, and the product is extracted with an organic solvent.
-
The crude keto-ester intermediate is then subjected to hydrolysis and decarboxylation by boiling with glacial acetic acid to yield N-benzoyl-4-piperidone.[6]
-
Visualizing Synthetic Strategies
The following diagrams illustrate the general workflow for utilizing these N-substituted 4-piperidones and a decision-making process for selecting the appropriate alternative.
Caption: General synthetic workflow using N-substituted 4-piperidones.
Caption: Decision flowchart for selecting an N-substituted 4-piperidone.
Bioisosteric Considerations
The cyclopropyl group is often employed in medicinal chemistry as a bioisostere for other small alkyl groups or even unsaturated moieties.[1][10] Its rigid, three-dimensional structure can impart favorable conformational constraints, potentially leading to improved binding affinity and metabolic stability. When considering alternatives to this compound, it is important to distinguish between replacing the entire N-acyl group for synthetic purposes (as discussed above) and specifically finding a bioisosteric replacement for the cyclopropylcarbonyl moiety itself.
Bioisosteres for the cyclopropyl group can include other small, strained rings like cyclobutane. The synthesis of 1-(cyclobutylcarbonyl)piperidin-4-one would follow a similar acylation protocol using cyclobutanecarbonyl chloride. The choice between these would depend on the specific structure-activity relationships of the target molecule and the desired physicochemical properties.
Conclusion
The selection of an appropriate N-substituted 4-piperidone is a strategic decision in the synthesis of complex piperidine-containing molecules. While this compound offers the advantage of incorporating a metabolically stable and often biologically active cyclopropyl moiety, other alternatives provide greater flexibility in terms of cost and ease of deprotection.
-
N-Boc-4-piperidone is the preferred choice when mild acidic deprotection is required, offering high-yielding and clean reactions.[2][3]
-
N-Benzyl-4-piperidone is a cost-effective and stable alternative when hydrogenolysis is a viable deprotection strategy.[4][5]
-
N-Acetyl- and N-Benzoyl-4-piperidones are the most economical options, but their utility can be limited by lower and more variable yields in their synthesis and the harsh conditions required for their cleavage.[6]
By carefully considering the factors outlined in this guide, researchers can make an informed decision on the most suitable building block for their specific synthetic goals, ultimately leading to more efficient and successful drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. N-acetyl-4-phenylpiperidine synthesis - chemicalbook [chemicalbook.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Cytotoxicity of 1-(Cyclopropylcarbonyl)piperidin-4-one and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidin-4-one scaffold is a prominent heterocyclic moiety that forms the backbone of numerous compounds with significant biological activities, including anticancer properties.[1][2][3] This guide provides a comparative analysis of the cytotoxic effects of various 1-(cyclopropylcarbonyl)piperidin-4-one and other related piperidin-4-one derivatives against several cancer cell lines. The data presented is compiled from recent studies to aid in the evaluation and future development of this class of compounds as potential therapeutic agents.
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various piperidin-4-one derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| Novel 2-(1-substituted-piperidin-4-ylamino)quinazolines | ||||
| 4j-4l, 5a, 5b, 5d | Five cancer cell lines | Micromolar level | - | - |
| 3,5-bis(benzylidene)piperidin-4-ones | ||||
| N-(γ-oxobutyl)-(E,E)-3,5-bis(p-chlorobenzylidene)-4-piperidone | HeLa, A431, A2780, MCF7 | 0.438 - 1.409 | - | - |
| N-methyl-(E,E)-3,5-bis(p-chlorobenzylidene)-4-piperidone | HeLa, A431, A2780, MCF7 | 0.447 - 1.048 | - | - |
| 1-(Alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones | ||||
| Set of 4-piperidone-1-carboxamides 32 | HCT116 (colon), MCF7 (breast), A431 (skin/squamous) | High potency | 5-Fluorouracil | - |
| N-Substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides | ||||
| Derivative 9f | A549 (lung), SW480 (colon) | 16.1 ± 1.1, 19.7 ± 2.7 | Cisplatin, Doxorubicin | - |
| (Substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives | ||||
| 3a (nitro and fluoro substitution) | K562 (leukemia), Reh (leukemia) | Low concentration | - | - |
| Aminoethyl-Substituted Piperidine Derivatives | ||||
| 20a, 21a, 22a | DU145 (prostate) | Low micromolar range | NE-100, S1RA | - |
Note: The term "micromolar level" and "low concentration" are used where specific IC50 values were not provided in the source material. The high potency of carboxamides 32 was noted in comparison to 5-fluorouracil.[4][5][6][7][8][9]
Experimental Protocols
The evaluation of the cytotoxic activity of the piperidin-4-one derivatives cited in this guide predominantly utilized the MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
General Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (piperidin-4-one derivatives) and a vehicle control (e.g., DMSO). A positive control (e.g., Doxorubicin or Cisplatin) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of novel compounds.
References
- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic Profile of 1-(Cyclopropylcarbonyl)piperidin-4-one Analogs and Related Soluble Epoxide Hydrolase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of 1-(cyclopropylcarbonyl)piperidin-4-one analogs and structurally related compounds targeting the soluble epoxide hydrolase (sEH). The data presented herein is intended to inform structure-activity relationship (SAR) studies and guide the selection of candidates with favorable drug metabolism and pharmacokinetic (DMPK) properties for further development.
Executive Summary
The development of potent and selective inhibitors of soluble epoxide hydrolase (sEH) has emerged as a promising therapeutic strategy for a range of inflammatory and pain-related disorders.[1][2] The piperidine moiety is a common scaffold in the design of these inhibitors.[3][4][5] This guide focuses on analogs featuring a this compound core, a structure designed to enhance potency and metabolic stability. Through a comparative analysis of their pharmacokinetic parameters, we aim to elucidate the structural features that contribute to an optimized DMPK profile.
Comparative Pharmacokinetic Data
The following tables summarize the in vivo pharmacokinetic parameters and in vitro potency of a key 1-(cyclopropylcarbonyl)piperidin-4-yl urea analog and relevant comparator compounds. These compounds are all inhibitors of soluble epoxide hydrolase (sEH).
Table 1: In Vivo Pharmacokinetic Parameters in Mice
| Compound | Analog Class | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 1-(1-(Cyclopropylcarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (Compound 52) | Cyclopropylcarbonyl-piperidinyl-urea | 0.1 | 195 | 4 | 3300 |
| 1-(1-Adamantyl)-3-(1-propionylpiperidin-4-yl)urea (Adamantane Analog) | Adamantyl-piperidinyl-urea | 0.1 | 3 | 4 | 1 |
| 1-(1-Acetylpiperidin-4-yl)-3-adamantanylurea (APAU) | Adamantyl-piperidinyl-urea | 1 | Not Reported | ~2 | ~200 |
| trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) | Adamantyl-ureido-cyclohexyloxy-benzoic acid | 1 | ~1200 | ~1 | ~3000 |
Data for Compound 52 and the adamantane analog are from Rose et al., 2010.[3][6] Data for APAU and t-AUCB are from Hwang et al., 2007, as cited in another study.[7]
Table 2: In Vitro Potency against Soluble Epoxide Hydrolase (sEH)
| Compound | Analog Class | Human sEH IC50 (nM) | Murine sEH IC50 (nM) |
| 1-(1-(Cyclopropylcarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (Compound 52) | Cyclopropylcarbonyl-piperidinyl-urea | 1.3 | 1.1 |
| 1-(1-Adamantyl)-3-(1-propionylpiperidin-4-yl)urea (Adamantane Analog) | Adamantyl-piperidinyl-urea | 9.1 | 6.3 |
| 1-(1-Acetylpiperidin-4-yl)-3-adamantanylurea (APAU) | Adamantyl-piperidinyl-urea | Not Reported | 2.5 |
| trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) | Adamantyl-ureido-cyclohexyloxy-benzoic acid | 1.3 | 0.7 |
Data for Compound 52 and the adamantane analog are from Rose et al., 2010.[3][6] Data for APAU and t-AUCB are from Hwang et al., 2007, as cited in another study.[7]
Experimental Protocols
In Vivo Pharmacokinetic Studies in Mice
Animal Model: Male C57BL/6 mice are typically used for these studies.[1]
Compound Administration: Test compounds are formulated in a suitable vehicle, such as a solution of 10% ethanol, 10% Solutol HS 15, and 80% water, and administered via oral gavage (p.o.) at a specified dose.[3]
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital bleeding or other appropriate methods.[8] Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalysis: Plasma concentrations of the compounds are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[8]
In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay
Enzyme Source: Recombinant human and murine sEH are used.
Assay Principle: The inhibitory activity of the compounds is typically measured using a fluorescent-based assay. A common substrate is cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (CMNPC), which is hydrolyzed by sEH to produce a fluorescent product.
Procedure: The assay is performed in a 96-well plate format. The test compounds are pre-incubated with the sEH enzyme in a buffer solution (e.g., sodium phosphate buffer, pH 7.4) for a short period. The reaction is then initiated by the addition of the substrate. The increase in fluorescence is monitored over time using a plate reader.
Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathway and Experimental Workflow
The therapeutic effects of this compound analogs and related compounds stem from their inhibition of soluble epoxide hydrolase (sEH). This enzyme plays a critical role in the metabolism of arachidonic acid, a key signaling molecule in inflammation.
Caption: Inhibition of sEH by this compound analogs.
The diagram above illustrates the central role of sEH in the arachidonic acid cascade. Cytochrome P450 epoxygenases convert arachidonic acid into epoxyeicosatrienoic acids (EETs), which possess potent anti-inflammatory properties.[9][10] Soluble epoxide hydrolase (sEH) rapidly metabolizes these beneficial EETs into less active or even pro-inflammatory dihydroxyeicosatrienoic acids (DHETs).[9][10] By inhibiting sEH, this compound analogs and related inhibitors prevent the degradation of EETs, thereby increasing their bioavailability and promoting anti-inflammatory and analgesic effects.
Caption: Experimental workflow for pharmacokinetic and pharmacodynamic evaluation.
This workflow outlines the key steps in evaluating the pharmacokinetic and pharmacodynamic properties of novel sEH inhibitors. The in vivo studies provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the compounds, while the in vitro assays determine their potency. The integration of these data allows for the establishment of a structure-activity relationship (SAR) and informs the selection of lead candidates with the most promising overall profiles.
References
- 1. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Epoxy-Oxylipins and Soluble Epoxide Hydrolase Metabolic Pathway as Targets for NSAID-Induced Gastroenteropathy and Inflammation-Associated Carcinogenesis [frontiersin.org]
A Comparative Review of the Bioactivity of 1-(Cyclopropylcarbonyl)piperidin-4-one and Related N-Acyl Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential bioactivity of 1-(Cyclopropylcarbonyl)piperidin-4-one, a synthetic heterocyclic compound featuring a piperidin-4-one scaffold. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this review synthesizes information on the structure-activity relationships (SAR) of analogous N-acyl piperidine derivatives. The primary focus is on two key enzymatic targets where such scaffolds have shown significant activity: Fatty Acid Amide Hydrolase (FAAH) and Dipeptidyl Peptidase IV (DPP-IV). This document serves as a predictive guide for researchers investigating the therapeutic potential of this compound, offering insights into its likely biological targets, methodologies for its evaluation, and a comparative landscape of related compounds.
Introduction to the Piperidin-4-one Scaffold
The piperidin-4-one moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and central nervous system effects.[1] The nitrogen atom of the piperidine ring provides a crucial handle for chemical modification, allowing for the introduction of various substituents that can modulate the compound's physicochemical properties and its interaction with biological targets. The N-acyl substitution, in particular, has been shown to be a key determinant of activity for several enzyme inhibitor classes.
Potential Biological Targets and Comparative Bioactivity
Based on the structure-activity relationships of related N-acyl piperidines, this compound is a promising candidate for inhibition of FAAH and DPP-IV.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
FAAH is a serine hydrolase that plays a central role in the degradation of endocannabinoids, such as anandamide.[2] Its inhibition leads to an increase in endogenous cannabinoid levels, producing analgesic, anti-inflammatory, and anxiolytic effects.[2] Piperidine and piperazine ureas have been identified as potent covalent inhibitors of FAAH.[2] The N-substituent is critical for this activity.
Table 1: Comparative Bioactivity of N-Acyl Piperidine Derivatives as FAAH Inhibitors
| Compound ID | N-Substituent | Target | Assay Type | IC50 (nM) | Reference |
| PF-750 | 4-phenyl-1-piperidinecarboxamide | human FAAH | Enzyme Inhibition | 7.2 | [3] |
| JNJ-1661010 | 1-(naphthalen-2-yl)-4-piperazinecarboxamide | human FAAH | Enzyme Inhibition | 33 | [2] |
| This compound | Cyclopropylcarbonyl | FAAH (Predicted) | - | Data Not Available | - |
| URB597 | Phenylmethylcarbamate | rat FAAH | Enzyme Inhibition | 4.6 | [3] |
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for glucose homeostasis. DPP-IV inhibitors are an established class of oral medications for the treatment of type 2 diabetes.[4] While cyanopyrrolidines are the most prominent class of DPP-IV inhibitors, various N-substituted piperidines have also shown potent inhibitory activity.[4][5] The presence of a cyclopropyl group in some known DPP-IV inhibitors suggests that the cyclopropylcarbonyl moiety could be a favorable feature for binding to the enzyme's active site.
Table 2: Comparative Bioactivity of N-Acyl Piperidine/Pyrrolidine Derivatives as DPP-IV Inhibitors
| Compound ID | N-Substituent | Target | Assay Type | IC50 (nM) | Reference |
| Vildagliptin | 1-(2-chloroacetyl)pyrrolidine | human DPP-IV | Enzyme Inhibition | 62 | [4] |
| Saxagliptin | 1-((S)-2-amino-3,3-dimethylbutanoyl)pyrrolidine | human DPP-IV | Enzyme Inhibition | 26 | [4] |
| This compound | Cyclopropylcarbonyl | DPP-IV (Predicted) | - | Data Not Available | - |
| Compound X (from literature) | 3-amino-1-(pyrimidin-2-yl)piperidine | human DPP-IV | Enzyme Inhibition | 18 | [5] |
Experimental Protocols
To facilitate the investigation of this compound, detailed protocols for in vitro enzyme inhibition assays for FAAH and DPP-IV are provided below.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol is a fluorometric assay adapted from commercially available kits.
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH Substrate (e.g., AMC-arachidonoyl amide)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., URB597)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Thaw the FAAH enzyme on ice and dilute to the desired concentration in FAAH Assay Buffer.
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add:
-
170 µL of FAAH Assay Buffer
-
10 µL of diluted FAAH enzyme
-
10 µL of test compound dilution or control
-
-
For background wells, add 180 µL of assay buffer and 10 µL of solvent.
-
For 100% activity wells, add 170 µL of assay buffer, 10 µL of diluted enzyme, and 10 µL of solvent.
-
-
Pre-incubation (for irreversible inhibitors):
-
Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes) to allow for covalent bond formation if irreversible inhibition is suspected.
-
-
Reaction Initiation:
-
Add 10 µL of the FAAH substrate to all wells to initiate the enzymatic reaction.
-
-
Signal Measurement:
-
Immediately measure the fluorescence kinetically for 30-60 minutes at 37°C using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay
This protocol is a fluorometric assay based on the cleavage of a synthetic substrate.
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA)
-
DPP-IV Substrate (e.g., H-Gly-Pro-AMC)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Vildagliptin)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Thaw the DPP-IV enzyme on ice and dilute to the appropriate concentration in DPP-IV Assay Buffer.
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add:
-
30 µL of DPP-IV Assay Buffer
-
10 µL of diluted DPP-IV enzyme
-
10 µL of test compound dilution or control
-
-
For background wells, add 40 µL of assay buffer and 10 µL of solvent.
-
For 100% activity wells, add 30 µL of assay buffer, 10 µL of diluted enzyme, and 10 µL of solvent.
-
-
Incubation:
-
Incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 50 µL of the DPP-IV substrate to all wells.
-
-
Signal Measurement:
-
Incubate the plate for 30 minutes at 37°C.
-
Measure the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control.
-
Determine the IC50 value by plotting percent inhibition versus the logarithm of the inhibitor concentration.
-
Visualizing Potential Mechanisms and Workflows
To further aid in the conceptualization of the experimental process and potential biological impact, the following diagrams are provided.
Caption: General experimental workflow for bioactivity screening.
Caption: Hypothetical FAAH inhibition by the test compound.
Caption: Postulated DPP-IV inhibition by the test compound.
Conclusion
While the direct bioactivity of this compound remains to be fully elucidated in the public domain, the analysis of structurally related N-acyl piperidine derivatives strongly suggests its potential as an inhibitor of FAAH or DPP-IV. The provided experimental protocols offer a clear path for the in vitro evaluation of this compound against these promising therapeutic targets. The comparative data on known inhibitors serves as a benchmark for assessing its potential potency and for guiding further lead optimization. The synthesis and biological evaluation of this compound are warranted to confirm these predictions and to explore its therapeutic utility.
References
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-(Cyclopropylcarbonyl)piperidin-4-one: A Procedural Guide
For researchers and scientists engaged in drug development, the proper management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1-(Cyclopropylcarbonyl)piperidin-4-one, a compound that should be treated as hazardous waste. The recommended method of disposal is incineration by a licensed chemical destruction facility.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure that the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (inspected prior to use).
-
Protective Clothing: A lab coat or other suitable protective clothing.
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields.
Step-by-Step Disposal Procedure
1. Waste Collection and Segregation:
-
Collect all waste containing this compound in a designated, chemically compatible, and properly sealed hazardous waste container.
-
Do not mix this waste stream with other chemical wastes unless their compatibility is confirmed.
-
Contaminated laboratory materials, such as pipette tips, vials, and absorbent materials used for spills, must also be collected as hazardous waste.
2. Spill Management:
-
In the event of a spill, absorb the material with an inert substance like vermiculite or sand.
-
Carefully sweep up the absorbed material and place it into the designated hazardous waste container.[1]
-
Avoid generating dust during the cleanup process.
3. Container Labeling:
-
Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
A list of all constituents in the container.
-
The starting date of waste accumulation.
-
The name and contact information of the responsible researcher.
-
4. Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area.
-
This area should be secure and away from incompatible materials, heat, sparks, and open flames.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by contacting your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
-
The material should be disposed of by a licensed chemical destruction plant, typically through controlled incineration with flue gas scrubbing.[3]
-
Crucially, do not discharge this chemical into sewer systems or allow it to contaminate water, foodstuffs, or soil.[3]
6. Disposal of Empty Containers:
-
Empty containers should be triple-rinsed with an appropriate solvent.
-
The rinsate must be collected as hazardous waste.
-
After rinsing, the container can be offered for recycling or reconditioning.[3]
-
Alternatively, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill.[3]
-
Combustible packaging materials may be incinerated.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Guidance for Handling 1-(Cyclopropylcarbonyl)piperidin-4-one
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(Cyclopropylcarbonyl)piperidin-4-one. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety protocols for structurally similar compounds, such as other piperidine derivatives. A conservative approach, assuming the compound is hazardous, is strongly recommended.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound to minimize exposure risk.[1] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory.[1] A face shield provides an additional layer of protection against splashes and aerosols.[1] Use tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US).[2] Ensure that eyewash stations and safety showers are close to the workstation location. |
| Skin Protection | Disposable Nitrile Gloves, Lab Coat or Gown, Shoe Covers | Chemical-resistant gloves (e.g., nitrile, neoprene) are required; double-gloving is recommended.[1][3] Gloves should be inspected for tears or holes before each use and changed frequently, especially if contaminated.[1][3] A disposable, long-sleeved, flame-resistant lab coat that closes in the back is required to prevent contamination of personal clothing.[1][3] Disposable shoe covers should be worn to prevent tracking contaminants out of the laboratory.[1] |
| Respiratory Protection | N95 Respirator or Higher | Use in a well-ventilated area or a chemical fume hood.[3] If aerosolization is possible or if irritation is experienced, a properly fit-tested NIOSH-approved respirator is necessary.[4][5] For higher-risk procedures, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) may be required.[5] |
Operational Plan: Handling and Storage
Handling:
-
Handle in a well-ventilated place, preferably within a chemical fume hood.[2]
-
Wash hands and any exposed skin thoroughly after handling.[4][8]
-
Do not eat, drink, or smoke when using this product.[8]
-
Use non-sparking tools and take precautionary measures against static discharge.[2]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][6][8]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[7]
Disposal Plan
All disposable PPE and materials contaminated with this compound should be considered hazardous waste.[1]
Waste Collection:
-
Segregation: Do not mix waste containing this compound with other chemical waste streams unless compatibility is certain.[3]
-
Container: Collect all waste, including contaminated labware (e.g., pipette tips, vials), in a designated, properly labeled, and sealed hazardous waste container.[3]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," a list of all components, their approximate concentrations, the accumulation start date, and the responsible researcher's name and contact information.[3]
Waste Storage and Disposal:
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area under the direct supervision of laboratory personnel. This area must be away from heat, sparks, or open flames.[3]
-
Disposal: Arrange for the disposal of contents/container to an approved waste disposal plant through a licensed hazardous waste management company, in accordance with local, state, and federal regulations.[1][4][8] Do not empty into drains.[4][8]
Experimental Workflow
Caption: Safe handling workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. fishersci.com [fishersci.com]
- 7. peptide.com [peptide.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
